DBCO-PEG1-NHS ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDZSBPFYBWRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of DBCO-PEG1-NHS Ester
For researchers, scientists, and professionals engaged in drug development and bioconjugation, understanding the molecular architecture of crosslinking reagents is paramount. DBCO-PEG1-NHS ester is a bifunctional molecule expertly designed for copper-free click chemistry applications, enabling the precise and efficient labeling of biomolecules. This guide provides a detailed examination of its chemical structure, breaking down each functional component to elucidate its role in bioconjugation protocols.
Molecular Composition and Structural Breakdown
This compound is comprised of three critical chemical moieties: a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) unit, and a N-hydroxysuccinimide (NHS) ester. These components are covalently linked to form a linear heterobifunctional crosslinker.
The systematic name for this compound is 2,5-dioxopyrrolidin-1-yl 2-(2-((6-(dibenzo[b,f]azocin-5(6H)-yl)-6-oxohexyl)oxy)ethoxy)acetate. Its molecular formula is C31H29N3O7, and it has a molecular weight of approximately 567.58 g/mol .
A detailed breakdown of each component is as follows:
-
DBCO (Dibenzocyclooctyne) Moiety : This is the bioorthogonal reactive group that enables "click" functionality. The DBCO group is a strained alkyne, characterized by a cyclooctyne ring fused to two benzene rings. This ring strain is the driving force for its highly efficient and specific reaction with azide-containing molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.
-
PEG1 Linker : This refers to a short, hydrophilic spacer arm consisting of a single ethylene glycol unit (-O-CH2-CH2-O-). The primary functions of this PEG linker are to increase the overall hydrophilicity of the molecule, which can improve solubility in aqueous buffers, and to provide a flexible spacer that separates the DBCO group from the conjugated biomolecule. This separation can reduce steric hindrance and help maintain the biological activity of the labeled molecule.
-
NHS (N-hydroxysuccinimide) Ester : The NHS ester is a highly reactive functional group located at the terminus opposite the DBCO moiety. It is specifically designed to react with primary amine groups (-NH2), which are abundantly found in biomolecules on the side chains of lysine residues and at the N-terminus of proteins. The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond, releasing the N-hydroxysuccinimide leaving group. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).
The overall structure facilitates a two-step conjugation strategy. First, the NHS ester is used to attach the DBCO group to a protein or other amine-containing molecule. Subsequently, the DBCO-labeled biomolecule can be "clicked" to a second molecule that has been modified to contain an azide group.
Logical Relationship of Components
The logical workflow for a typical bioconjugation experiment using this compound involves the sequential reaction of its two functional ends. This process is outlined in the diagram below.
Caption: Workflow for two-step bioconjugation using this compound.
A Technical Guide to Copper-Free Click Chemistry: The Principle and Application of DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the principles, applications, and methodologies of copper-free click chemistry, with a specific focus on the use of Dibenzocyclooctyne (DBCO) reagents. This powerful bioorthogonal ligation technique has become an indispensable tool in chemical biology, drug development, and materials science for its efficiency, specificity, and biocompatibility.
Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Copper-free click chemistry is fundamentally driven by a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][] This reaction is a type of [3+2] cycloaddition between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule, which forms a stable triazole linkage.[1][]
The key to this reaction is the high ring strain of the DBCO molecule.[] This intrinsic molecular tension significantly lowers the activation energy required for the cycloaddition to occur, allowing the reaction to proceed spontaneously and rapidly under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for a catalyst. The azide and DBCO functional groups are bioorthogonal, meaning they are abiotic and do not react with naturally occurring functional groups within complex biological systems, which ensures high specificity and minimizes side reactions.
The primary advantage of SPAAC over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the elimination of the cytotoxic copper catalyst. This makes SPAAC highly suitable for applications involving living cells and whole organisms, a critical requirement in modern drug development and in-vivo studies.
The DBCO Reagent: Advantages and Characteristics
Dibenzocyclooctyne (DBCO) has become one of the most prominent strained alkynes for SPAAC due to its high reactivity, stability, and commercial availability in various functionalized forms.
Key Advantages:
-
High Biocompatibility: The absence of a copper catalyst makes DBCO-based reactions non-toxic and ideal for live-cell imaging, in-vivo labeling, and therapeutic applications.
-
Fast Reaction Kinetics: The significant ring strain in DBCO results in rapid reaction rates with azides, enabling efficient conjugation even at low reactant concentrations.
-
High Specificity: The bioorthogonal nature of the DBCO and azide groups ensures that the reaction is highly selective, proceeding with minimal off-target labeling in complex biological mixtures.
-
Stable Conjugation: The resulting triazole bond is highly stable, resisting hydrolysis and enzymatic degradation, which ensures the integrity of the final conjugate.
-
Traceability: DBCO has a distinct UV absorbance at approximately 310 nm, which allows for the monitoring of the reaction progress and the quantification of DBCO incorporation into biomolecules.
The core mechanism involves the reaction of the strained alkyne in the DBCO ring with an azide to form a stable triazole product.
Quantitative Data: Reaction Kinetics and Stability
The efficiency of a SPAAC reaction is described by its second-order rate constant (k₂), with a higher value indicating a faster reaction. DBCO exhibits favorable kinetics compared to many other cyclooctynes.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | ~0.1 - 1.0 | High reactivity due to significant ring strain; widely used. |
| BCN | ~0.14 | Good reactivity and higher stability in the presence of thiols compared to DBCO. |
| DIFO | ~0.076 | Difluorinated cyclooctyne with good reactivity. |
| OCT | ~2.4 x 10⁻³ | Simple, non-activated cyclooctyne with significantly lower reactivity. |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.
While generally stable, the reactivity of DBCO can be compromised under certain conditions. For instance, it has shown moderate stability in immune phagocytes (36% degradation after 24 hours) and can be less stable than BCN in the presence of reducing agents like TCEP or thiols like glutathione.
Comparison: Copper-Free (SPAAC) vs. Copper-Catalyzed (CuAAC) Click Chemistry
The choice between SPAAC and CuAAC depends heavily on the application, particularly the tolerance of the system to copper.
Applications in Research and Drug Development
The biocompatibility and efficiency of DBCO-mediated SPAAC have led to its widespread adoption across various scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise, site-specific attachment of cytotoxic drugs to antibodies. This results in more homogeneous ADC products with improved therapeutic windows and reduced off-target toxicity.
-
PROTACs Development: DBCO linkers are used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.
-
Live-Cell Imaging and Labeling: Biomolecules can be metabolically labeled with azides (e.g., modified sugars incorporated into cell surface glycans) and subsequently visualized in living cells by "clicking" them with a DBCO-functionalized fluorophore.
-
Proteomics and Glycomics: SPAAC is used to enrich, identify, and quantify specific classes of proteins or glycans from complex biological samples.
-
Targeted Drug Delivery: Targeting ligands, such as peptides or antibodies, can be conjugated to drug-loaded nanoparticles using DBCO click chemistry to enhance drug accumulation at the site of action.
Experimental Protocols
Below is a generalized, two-stage protocol for the bioconjugation of a protein (e.g., an antibody) with an azide-modified molecule using a DBCO-NHS ester.
Protocol 1: Activation of Protein with DBCO-NHS Ester
This protocol describes the labeling of primary amines on a protein with a DBCO-NHS ester.
Materials:
-
Amine-containing protein (1-10 mg/mL in amine-free buffer like PBS, pH 7.4).
-
DBCO-NHS Ester (e.g., 10 mM stock solution in anhydrous DMSO).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis equipment.
Procedure:
-
Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester DMSO stock solution to the protein solution. The final DMSO concentration should ideally be below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester and incubate for 15 minutes.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis to obtain the purified DBCO-activated protein.
Protocol 2: SPAAC Ligation with Azide-Functionalized Molecule
This protocol details the reaction between the DBCO-activated protein and an azide-containing molecule.
Materials:
-
Purified DBCO-activated protein.
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-activated protein with a 2 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C to allow the click reaction to proceed to completion.
-
Purification: Purify the final conjugate to remove any excess azide-molecule using an appropriate method such as size-exclusion chromatography (SEC), HPLC, or dialysis.
-
Validation and Storage: Analyze the final conjugate by SDS-PAGE to confirm a shift in molecular weight. Store the purified conjugate at 4°C or frozen at -20°C or -80°C.
References
DBCO-PEG1-NHS Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG1-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its structure, featuring a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, enables a two-step conjugation strategy. The NHS ester facilitates covalent bond formation with primary amines, such as those on lysine residues of proteins, while the DBCO group allows for copper-free click chemistry reactions with azide-containing molecules. This guide provides an in-depth analysis of the solubility and stability properties of this compound, critical parameters for its effective use in experimental and therapeutic applications.
Core Properties of this compound
| Property | Value |
| Chemical Formula | C₂₈H₂₇N₃O₇ |
| Molecular Weight | 517.53 g/mol |
| CAS Number | 2228857-34-7 |
| Purity | Typically ≥95% |
Solubility Properties
The solubility of this compound is a crucial factor in its handling and application. The presence of the hydrophobic DBCO group and the hydrophilic PEG spacer influences its solubility in various solvents.
Qualitative Solubility:
This compound is known to be soluble in common organic solvents.[1] The short PEG1 spacer provides some degree of hydrophilicity, but the overall molecule is largely considered water-insoluble.
Quantitative Solubility Data:
| Compound | Solvent | Reported Solubility |
| DBCO-PEG4-NHS ester | DMSO | 70 mg/mL (107.74 mM)[2], 79 mg/mL (121.6 mM)[3] |
| DBCO-NHS ester | DMSO | 50 mg/mL (124.25 mM)[4] |
Based on these values, it is reasonable to expect that this compound has a high solubility in DMSO, likely in the range of 50-80 mg/mL. It is also reported to be soluble in other organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[1]
Recommendations for Dissolving:
For most applications, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF to prepare a stock solution. This stock solution can then be added to an aqueous reaction mixture. It is important to use anhydrous solvents, as the NHS ester is susceptible to hydrolysis. When preparing stock solutions, sonication may be necessary to ensure complete dissolution. The final concentration of the organic solvent in the aqueous reaction should be kept low (typically under 10%) to avoid denaturation of proteins or other biomolecules.
Stability Properties
The stability of this compound is governed by the chemical reactivity of its two functional groups: the NHS ester and the DBCO group. Understanding the conditions that affect their stability is critical for successful conjugation.
NHS Ester Stability
The NHS ester is highly reactive towards primary amines but is also prone to hydrolysis in aqueous solutions, a competing reaction that can significantly reduce conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.
Effect of pH on NHS Ester Hydrolysis:
The rate of NHS ester hydrolysis increases significantly with increasing pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Storage of Stock Solutions:
To maintain the reactivity of the NHS ester, stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C and protected from moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Under these conditions, stock solutions can be stable for up to a month at -20°C and for several months at -80°C.
DBCO Group Stability
The DBCO group is generally stable under conditions typically used for bioconjugation. It is known to be stable in aqueous buffers with a pH range of 6 to 9. However, the strained alkyne can be susceptible to degradation under certain conditions.
Factors Affecting DBCO Stability:
-
Strong Acids: Exposure to strong acids can lead to the rearrangement and degradation of the DBCO ring.
-
Oxidizing Agents: The DBCO group can be sensitive to oxidation.
-
Thiols: While generally stable, prolonged exposure to high concentrations of thiols should be avoided.
-
Light and Moisture: For long-term storage of the solid compound, it is recommended to protect it from light and moisture.
A study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C.
Experimental Protocols
Protocol 1: Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectrophotometry
This protocol allows for the indirect measurement of the NHS ester hydrolysis rate by quantifying the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of different pH (e.g., phosphate buffer pH 7.0, borate buffer pH 8.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initiate hydrolysis by diluting the stock solution into the desired aqueous buffer at a specific temperature to a final concentration suitable for UV-Vis analysis (e.g., 100 µM).
-
Immediately measure the absorbance at 260 nm at time zero (A₀).
-
Monitor the increase in absorbance at 260 nm over time (Aₜ) as the NHS is released.
-
Determine the absorbance at complete hydrolysis (A∞) by either waiting for the reaction to go to completion or by inducing rapid hydrolysis with a strong base (e.g., 0.1 M NaOH).
-
Calculate the concentration of hydrolyzed NHS ester at each time point.
-
Plot the concentration of the remaining active NHS ester versus time and fit the data to a first-order decay curve to determine the half-life.
Protocol 2: Analysis of DBCO Group Stability by HPLC
This protocol outlines a method to assess the stability of the DBCO group under various conditions by monitoring the disappearance of the parent compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
Aqueous buffers of different pH
-
Organic solvents (e.g., acetonitrile, methanol)
-
RP-HPLC system with a C18 column and a UV detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the compound in the desired aqueous buffer or solution under specific conditions (e.g., different pH, temperature, presence of other reagents).
-
At various time points, take an aliquot of the reaction mixture and quench any ongoing reaction (e.g., by acidification or freezing).
-
Analyze the samples by RP-HPLC. The DBCO group has a characteristic UV absorbance at approximately 309 nm, which can be used for detection.
-
Develop a suitable gradient elution method to separate the intact this compound from any degradation products.
-
Quantify the peak area of the intact compound at each time point.
-
Plot the percentage of the remaining intact compound against time to determine the degradation rate.
Visualizations
References
An In-depth Technical Guide to the Synthesis and Purity Analysis of DBCO-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of Dibenzocyclooctyne-Polyethylene Glycol (1)-N-hydroxysuccinimide ester (DBCO-PEG1-NHS ester). This heterobifunctional linker is a critical reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs). Its utility lies in the bioorthogonal reactivity of the DBCO group with azides via copper-free click chemistry and the reactivity of the NHS ester with primary amines.
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of the corresponding carboxylic acid, DBCO-PEG1-acid, using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Scheme
The overall reaction involves the formation of a stable amide bond between the DBCO-PEG1-acid and NHS.
dot
Caption: Synthesis of this compound.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
DBCO-PEG1-acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve DBCO-PEG1-acid (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask.
-
Addition of Reagents: To the stirred solution, add NHS (1.2 equivalents) followed by EDC·HCl (1.5 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the urea byproduct if DCM is used as the solvent. If DMF is used, the solvent can be removed under reduced pressure.
-
The crude product can be precipitated by adding the reaction mixture to cold anhydrous diethyl ether.
-
-
Purification: The crude product is then collected by filtration and washed with cold diethyl ether. Further purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Drying and Storage: The purified this compound should be dried under vacuum and stored at -20°C under an inert atmosphere to prevent hydrolysis of the NHS ester.
| Parameter | Value |
| Starting Material | DBCO-PEG1-acid |
| Reagents | NHS, EDC·HCl |
| Solvent | Anhydrous DMF or DCM |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
| Purification | Precipitation, Column Chromatography |
Purity Analysis
The purity of the synthesized this compound should be assessed using a combination of chromatographic and spectroscopic techniques. A purity of ≥95% is generally required for bioconjugation applications.[1][2]
dot
Caption: Purity Analysis Workflow.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method to determine the purity of the final product.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 309 nm (characteristic absorbance for the DBCO group).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.
Data Interpretation: The purity is determined by the peak area percentage of the main product peak in the chromatogram.
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Detection | UV at 254 nm and 309 nm |
| Expected Purity | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the this compound.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: The spectrum should show characteristic peaks for the protons of the DBCO group, the PEG linker, and the NHS ester.
Expected Chemical Shifts (δ, ppm) in CDCl₃:
-
~7.2-7.5 ppm: Aromatic protons of the DBCO moiety.[3]
-
~3.6-3.8 ppm: Methylene protons of the PEG linker.[3]
-
~2.8 ppm: Singlet for the four protons of the succinimide ring of the NHS ester.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Experimental Protocol:
-
Ionization Method: Electrospray Ionization (ESI) is commonly used.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound.
-
Expected Molecular Weight: The exact mass will depend on the isotopic composition. The average molecular weight is approximately 517.5 g/mol .[4]
| Technique | Purpose | Key Parameters |
| HPLC | Purity Assessment | C18 column, Water/ACN gradient, UV detection |
| ¹H NMR | Structural Confirmation | CDCl₃/DMSO-d₆, characteristic chemical shifts |
| MS (ESI) | Molecular Weight Confirmation | [M+H]⁺ or [M+Na]⁺ ion peak |
Application Context: PROTAC Mechanism
This compound is frequently used as a linker to synthesize PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
dot
Caption: PROTAC Mechanism of Action.
This guide provides a foundational understanding of the synthesis and purity analysis of this compound. Researchers should note that the provided protocols are general and may require optimization based on specific laboratory conditions and available instrumentation.
References
DBCO-PEG1-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, enabling the covalent linkage of distinct biomolecules with high specificity. Among these, DBCO-PEG1-NHS ester has garnered significant attention for its capacity to seamlessly integrate two powerful bioorthogonal chemistries: the amine-reactive N-hydroxysuccinimide (NHS) ester and the azide-reactive dibenzocyclooctyne (DBCO) group. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualized workflows, to empower researchers in leveraging this versatile crosslinker for a range of applications, from antibody-drug conjugates (ADCs) to advanced surface modifications.
Core Properties and Mechanism of Action
This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties separated by a short polyethylene glycol (PEG1) spacer.[1] This structural design underpins its utility in two-step sequential conjugations, minimizing undesirable self-conjugation and polymerization often encountered with homobifunctional crosslinkers.[2][3]
The two key reactive groups are:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5] This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.
-
Dibenzocyclooctyne (DBCO): As a strained cyclooctyne, the DBCO group undergoes a highly efficient and specific reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
The short PEG1 spacer offers a balance of providing sufficient distance to minimize steric hindrance between the conjugated molecules while maintaining a compact overall structure. The PEG moiety also enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting bioconjugate.
Quantitative Data for Reaction Optimization
The efficiency of bioconjugation with this compound is governed by the kinetics of both the NHS ester-amine reaction and the DBCO-azide SPAAC reaction. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values
The stability of the NHS ester is critical for efficient conjugation to primary amines. Hydrolysis is a competing reaction that inactivates the NHS ester. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 25 | 4-5 hours |
| 8.0 | 25 | 1 hour |
| 8.5 | 25 | ~30 minutes |
| 8.6 | 25 | 10 minutes |
| 9.0 | 25 | <10 minutes |
Note: Data is representative of typical NHS esters and may vary slightly for this compound.
Table 2: Second-Order Rate Constants for SPAAC Reactions of DBCO Derivatives
The kinetics of the SPAAC reaction are a key advantage of using DBCO. The second-order rate constant (k₂) is a measure of the reaction speed. DBCO derivatives generally exhibit fast reaction kinetics with azides.
| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO Derivatives | Benzyl Azide | ~0.1 - 2.0 |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 |
| Sulfo DBCO-amine | Model Azides | 0.27 - 1.22 |
Note: Reaction rates can be influenced by factors such as the specific azide, solvent, and temperature. The presence of a PEG linker can enhance reaction rates by reducing steric hindrance.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Antibody Conjugation with this compound and an Azide-Modified Payload
This protocol describes the preparation of an antibody-drug conjugate (ADC) in a two-step process.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Activation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Antibody Labeling with DBCO:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification of DBCO-Antibody:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the DBCO-labeled antibody from excess reagent and byproducts using SEC or another appropriate chromatography method.
-
-
SPAAC Reaction with Azide-Payload:
-
To the purified DBCO-antibody, add the azide-modified payload at a 1.5- to 5-fold molar excess over the antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Characterization:
-
Purify the final antibody-payload conjugate using an appropriate chromatography method (e.g., SEC, HIC, or RP-HPLC) to remove unreacted payload.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Immobilization of Peptides onto an Amine-Functionalized Surface
This protocol details the covalent attachment of an azide-modified peptide to a surface for applications such as biosensors and microarrays.
Materials:
-
Amine-functionalized surface (e.g., glass slide, magnetic beads)
-
This compound
-
Anhydrous DMSO or DMF
-
Activation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Washing Buffer: PBST (PBS with 0.05% Tween-20)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Azide-modified peptide
-
Reaction Buffer for SPAAC: PBS, pH 7.4
Procedure:
-
Surface Preparation:
-
Wash the amine-functionalized surface with the Activation Buffer.
-
-
Surface Activation with this compound:
-
Prepare a 1-10 mM solution of this compound in anhydrous DMSO or DMF and then dilute to the desired final concentration in the Activation Buffer.
-
Incubate the surface with the this compound solution for 1-2 hours at room temperature.
-
-
Washing and Quenching:
-
Wash the surface thoroughly with the Washing Buffer to remove unreacted this compound.
-
Incubate the surface with the Quenching Buffer for 15-30 minutes to block any remaining active NHS esters.
-
Wash the surface again with the Washing Buffer and then with deionized water.
-
-
Immobilization of Azide-Peptide:
-
Dissolve the azide-modified peptide in the Reaction Buffer for SPAAC to the desired concentration.
-
Incubate the DBCO-functionalized surface with the peptide solution for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Washing:
-
Wash the surface extensively with the Washing Buffer to remove any non-covalently bound peptide.
-
The surface is now functionalized with the immobilized peptide.
-
Visualizing Workflows with Graphviz
To further clarify the experimental processes, the following diagrams were generated using Graphviz, adhering to the specified design constraints.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Workflow for Surface Immobilization of Peptides.
Conclusion
This compound stands out as a powerful and versatile heterobifunctional crosslinker, offering a streamlined approach to bioconjugation by combining the robustness of NHS ester chemistry with the bioorthogonality of copper-free click chemistry. By understanding the kinetics and optimizing reaction conditions, researchers can effectively utilize this reagent to construct complex and well-defined bioconjugates for a myriad of applications in research, diagnostics, and therapeutics. The detailed protocols and visualized workflows provided in this guide serve as a practical resource for scientists and drug development professionals to harness the full potential of this compound in their endeavors.
References
Technical Guide: DBCO-PEG1-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DBCO-PEG1-NHS ester, a key reagent in the field of bioconjugation. It details the physicochemical properties, experimental protocols for its use in antibody labeling, and a visual representation of the experimental workflow. This document is intended to equip researchers with the necessary information to effectively utilize this versatile linker in their drug development and research applications.
Core Properties of this compound
This compound is a heterobifunctional crosslinker composed of a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for highly specific and biocompatible conjugation to azide-containing molecules. The NHS ester group provides reactivity towards primary amines, such as those found on the side chains of lysine residues in proteins.
The quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 517.54 g/mol | [1][2] |
| Chemical Formula | C₂₈H₂₇N₃O₇ | [1][3][4] |
| Purity | ≥95% | |
| CAS Number | 2228857-34-7 | |
| Solubility | DMSO, DMF, DCM | |
| Storage | -20°C |
Experimental Protocol: Antibody Labeling with this compound
This protocol outlines a general procedure for the conjugation of this compound to an antibody, followed by a copper-free click chemistry reaction with an azide-containing molecule.
Part 1: Activation of Antibody with this compound
This initial step involves the reaction of the NHS ester with primary amines on the antibody to form a stable amide bond.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or other purification system (e.g., spin column, dialysis)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris, a buffer exchange is necessary.
-
This compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Activation Reaction: Add a 20-30 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 20% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching: To stop the reaction, add the quenching solution (e.g., 100 mM Tris) and incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted this compound using a desalting column or a similar purification method equilibrated with the desired reaction buffer for the next step.
Part 2: Copper-Free Click Chemistry Conjugation
This second step involves the reaction of the DBCO-activated antibody with a molecule containing an azide group.
Materials:
-
DBCO-activated antibody
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the reaction mixture overnight at 4°C. Alternatively, the reaction can be carried out for 2-4 hours at room temperature.
-
Purification: Purify the final antibody conjugate using an appropriate chromatography method such as size-exclusion or affinity chromatography to remove any unreacted azide-containing molecule.
-
Characterization: The final conjugate can be analyzed by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.
Visualizing the Workflow
The following diagram illustrates the key steps in the bioconjugation process using this compound.
References
The Core Role of Dibenzocyclooctyne (DBCO) in Bioorthogonal Chemistry: A Technical Guide
Introduction to Bioorthogonal Chemistry and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] This powerful concept has revolutionized the study of biomolecules in their natural environments. A cornerstone of bioorthogonal chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that enables the covalent ligation of molecules in complex biological settings.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it exceptionally suitable for live-cell imaging and in vivo applications.[1] At the heart of this reaction is a strained cyclooctyne, with dibenzocyclooctyne (DBCO) being a prominent and widely utilized reagent.[]
The Role and Advantages of the DBCO Group
Dibenzocyclooctyne (DBCO), also known as ADIBO, is a cyclic alkyne whose reactivity is dramatically enhanced by the ring strain imposed by the fusion of two benzene rings. This inherent molecular tension is the driving force behind its rapid and specific reaction with azide-functionalized molecules.
The key advantages of using the DBCO group in bioorthogonal reactions include:
-
High Reactivity and Fast Kinetics: The strained alkyne structure of DBCO significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides, leading to fast reaction kinetics even at low concentrations. This allows for efficient labeling in biologically relevant timescales.
-
Biocompatibility: The most significant advantage of DBCO-mediated SPAAC is that it is a copper-free click chemistry reaction. This eliminates the issue of copper-induced cytotoxicity, making it ideal for applications in living cells and organisms.
-
High Specificity and Bioorthogonality: The DBCO group and the azide group are mutually reactive and do not participate in side reactions with naturally occurring functional groups found in biomolecules like proteins and nucleic acids. This ensures precise and specific labeling of the intended target.
-
Stability: Both DBCO and azide functional groups exhibit long-term stability on biomolecules prior to their reaction, allowing for flexible experimental design. The resulting triazole linkage formed after the reaction is also highly stable.
Quantitative Data Summary
The reaction kinetics of DBCO with various azide-containing molecules are a critical factor for experimental design. The efficiency is often described by the second-order rate constant (k₂).
| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | High reactivity, widely used for rapid conjugation. |
| Cyclooctyne (OCT) | Benzyl Azide | ~2.4 x 10⁻³ | Significantly less reactive than DBCO due to lower ring strain. |
| Bicyclononyne (BCN) | Benzyl Azide | Variable, generally slower than DBCO | Smaller and less hydrophobic than DBCO, which can be advantageous in certain applications. |
| ODIBO | Azide | 45 | An oxa-dibenzocyclooctyne with enhanced kinetics for efficient radiolabeling. |
Key Reaction Mechanisms and Workflows
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reaction between DBCO and an azide proceeds via a concerted [3+2] cycloaddition mechanism. The high degree of ring strain in the DBCO molecule lowers the energy barrier for this reaction, allowing it to proceed spontaneously without the need for a catalyst. This forms a stable, covalent triazole linkage between the two molecules.
References
The Pivotal Role of Short PEG Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1][2] This technical guide provides an in-depth exploration of the role of short, discrete PEG spacers in bioconjugation. Short PEG spacers, typically comprising 2 to 12 ethylene glycol units, offer a unique balance of hydrophilicity, flexibility, and defined length, making them a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[2][3] This document will delve into the quantitative impact of short PEGs on bioconjugate properties, provide detailed experimental protocols for their use, and visualize their role in key biological and synthetic processes.
Core Concepts: The Advantages of Short PEG Spacers
The incorporation of a short PEG spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.
Enhanced Solubility and Stability: A primary benefit of PEG spacers is their ability to increase the hydrophilicity of the bioconjugate.[4] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG chain acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation. This improved solubility and stability are critical for developing ADCs with higher drug-to-antibody ratios (DARs).
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established method for improving the pharmacokinetic profile of biotherapeutics. The hydrophilic PEG spacer creates a "hydration shell" around the conjugate, increasing its hydrodynamic size. This increased size reduces renal clearance, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve - AUC).
Reduced Immunogenicity: The protective hydration shell created by the PEG spacer can also mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response against the conjugate. While PEG itself can be immunogenic, shorter PEG chains are generally associated with a lower risk of inducing anti-PEG antibodies compared to high molecular weight PEGs.
Precise Spatial Control and Reduced Steric Hindrance: The defined length of short, discrete PEG spacers provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. While very short linkers might not provide enough separation, an appropriately sized short PEG spacer can effectively mitigate steric hindrance.
Quantitative Impact of Short PEG Spacers
The decision to incorporate a short PEG spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters.
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | % Aggregate | Reference |
| No PEG | 7.2 | 8.5 | |
| PEG2 | 7.8 | 2.1 | |
| PEG4 | 7.9 | 1.5 | |
| PEG8 | 7.4 | 1.2 | |
| PEG12 | 6.8 | 1.1 | |
| Table 1: Effect of PEG Spacer Length on DAR and Aggregation of a Maytansinoid ADC. This table illustrates that short PEG spacers can enable higher DARs with significantly reduced aggregation compared to a non-PEGylated linker. |
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1.0x | |
| PEG4 | ~6.0 | 1.4x slower | |
| PEG8 | ~3.5 | 2.4x slower | |
| PEG12 | ~3.0 | 2.8x slower | |
| PEG24 | ~3.0 | 2.8x slower | |
| Table 2: Effect of PEG Linker Length on ADC Clearance. This data demonstrates a clear relationship between increasing PEG spacer length and slower plasma clearance, with a plateau observed around 8 PEG units. |
| PEG Linker Length (n) | IC50 (nM) | Reference |
| 2 | 3.1 ± 0.2 | |
| 3 | 3.9 ± 0.3 | |
| 4 | 5.4 ± 0.4 | |
| 6 | 5.8 ± 0.3 | |
| Table 3: Impact of Mini-PEG Spacer Length on Binding Affinity of a Bombesin Antagonist Analog. In this study, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity to the Gastrin-Releasing Peptide Receptor (GRPR). This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial. |
Experimental Protocols
The successful implementation of a short PEG spacer in bioconjugation relies on robust and well-defined experimental protocols. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (e.g., on lysine residues) and maleimide chemistry for targeting sulfhydryl groups (e.g., from cysteine residues).
Protocol 1: Conjugation of a Maleimide-PEGn-Linker to a Reduced Antibody
This protocol details the conjugation of a maleimide-functionalized short PEG linker to the free thiols generated from reducing interchain disulfide bonds on an antibody.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4)
-
Reducing agent solution (e.g., 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in water)
-
Maleimide-PEGn-payload dissolved in an organic co-solvent like dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 10 mM N-ethylmaleimide (NEM) in DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Methodology:
-
Antibody Reduction: To the antibody solution, add the TCEP solution to a final concentration of 1-2 mM. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Buffer Exchange (Optional but Recommended): Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Conjugation: Add the Maleimide-PEGn-payload solution to the reduced antibody solution. The molar excess of the linker-payload will depend on the desired DAR and should be optimized. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add the quenching solution to cap any unreacted thiol groups on the antibody. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).
-
Characterization: Characterize the final ADC for protein concentration (e.g., by A280 measurement), DAR (e.g., by UV-Vis spectroscopy or mass spectrometry), and aggregation (e.g., by SEC).
Protocol 2: Conjugation of an NHS-Ester-PEGn-Linker to Antibody Lysine Residues
This protocol describes the conjugation of an amine-reactive short PEG linker to primary amines on an antibody.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4-8.5)
-
NHS-Ester-PEGn-payload dissolved in an organic co-solvent like DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or SEC column)
Methodology:
-
Reaction Setup: Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).
-
Conjugation: Add the NHS-Ester-PEGn-payload solution to the antibody solution. The molar excess of the linker-payload should be optimized to achieve the desired DAR. Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting ADC by dialysis against PBS at 4°C with several buffer changes or by using SEC.
-
Characterization: Characterize the final ADC for protein concentration, DAR, and aggregation as described in Protocol 1.
Visualizing the Role of Short PEG Spacers
Graphviz diagrams can effectively illustrate the role of short PEG spacers in complex biological and chemical processes.
Conclusion
The short PEG spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of short PEG spacers in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like short PEGs will be crucial in developing safer and more effective targeted therapies.
References
An In-Depth Technical Guide to DBCO-PEG1-NHS Ester for PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to DBCO-PEG1-NHS Ester in PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[5]
The Role of Linkers in PROTAC Technology
The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and composition of the linker dictate the geometry of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while an overly long linker can lead to an unstable ternary complex.
This compound: A Heterobifunctional Linker
This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. It comprises three key functional components:
-
Dibenzocyclooctyne (DBCO): This group enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is a highly efficient and bioorthogonal reaction.
-
PEG1 Spacer: A single polyethylene glycol unit provides hydrophilicity, which can improve the solubility of the PROTAC molecule. Its short length offers a degree of rigidity, which can be advantageous in optimizing the ternary complex formation.
-
N-hydroxysuccinimide (NHS) Ester: This moiety reacts efficiently with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein or a ligand for the E3 ligase, to form a stable amide bond.
Advantages of a Short PEG Linker
The use of a short PEG linker like PEG1 in PROTAC design can offer several advantages:
-
Compactness: A short linker can lead to a more compact PROTAC molecule, which may have better cell permeability.
-
Reduced Flexibility: Compared to longer PEG chains, a PEG1 linker has less conformational flexibility, which can help in achieving a more defined and stable ternary complex.
-
Improved Physicochemical Properties: The PEG unit enhances hydrophilicity, which can mitigate the often-hydrophobic nature of the ligands and improve the overall solubility of the PROTAC.
Chemical Properties and Handling
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₈H₂₇N₃O₇ |
| Molecular Weight | 517.53 g/mol |
| CAS Number | 2228857-34-7 |
| Appearance | Solid or oil |
| Purity | Typically ≥95% |
Solubility and Storage
This compound is soluble in common organic solvents such as DMSO and DMF. It is recommended to store the compound at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. Stock solutions should be prepared fresh before use.
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound is typically a two-step process that leverages the orthogonal reactivity of the NHS ester and the DBCO group.
Overview of the Synthetic Strategy
The general strategy involves first coupling the E3 ligase ligand (often containing a primary amine) to the this compound via an amide bond formation. The resulting intermediate, now functionalized with a DBCO group, is then reacted with the target protein ligand (functionalized with an azide) through a copper-free click chemistry reaction.
PROTAC Synthesis Workflow.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol describes the synthesis of a PROTAC where the E3 ligase ligand contains a primary amine and the POI ligand has an azide group.
Reagents and Materials:
-
E3 ligase ligand with a primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-functionalized E3 ligase ligand.
Reagents and Materials:
-
DBCO-functionalized E3 ligase ligand (from Step 1) (1.0 eq)
-
POI ligand with an azide group (1.1 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the DBCO-functionalized E3 ligase ligand and the azide-functionalized POI ligand in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Quantitative Analysis of PROTAC Efficacy
Measuring Protein Degradation: Western Blotting
Western blotting is a standard technique to quantify the degradation of the target protein induced by a PROTAC. Key parameters determined from this analysis are the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and block non-specific binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.
Western Blot Workflow.
Assessing Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to monitor this interaction in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
PROTAC compound
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Assay Plate Preparation: Seed the transfected cells into the assay plates.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and measure the donor and acceptor emission signals. The BRET ratio is calculated to quantify ternary complex formation.
Evaluating Target Ubiquitination
The ubiquitination of the target protein is the key event that marks it for proteasomal degradation. In-cell ubiquitination assays can be used to confirm that the PROTAC is effectively inducing this process.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G beads
-
Antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Signaling Pathways and Applications
PROTAC-Mediated Degradation of Target Proteins
PROTACs offer a powerful approach to target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins. By inducing their degradation, PROTACs can modulate signaling pathways implicated in various diseases, particularly cancer.
PROTAC Mechanism of Action.
Case Study: Targeting BET Bromodomain Proteins
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the design and synthesis of PROTACs. Its well-defined structure, with orthogonal reactivity and a short, hydrophilic PEG spacer, provides a powerful tool for researchers to systematically explore the impact of linker composition on PROTAC efficacy. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel PROTACs, paving the way for the development of new therapeutics for a wide range of diseases.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Step-by-Step Guide to Antibody-Drug Conjugate (ADC) Synthesis using DBCO-PEG1-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of antibody-drug conjugates (ADCs) utilizing a DBCO-PEG1-NHS ester linker. This method involves a two-stage process: the modification of an antibody with the this compound, followed by the conjugation of an azide-functionalized payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it a robust choice for creating stable ADCs.[1][2]
The this compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine residues on the antibody, to form stable amide bonds.[2][] The dibenzocyclooctyne (DBCO) group then allows for the specific and rapid conjugation of an azide-containing molecule, such as a cytotoxic drug.[4] The inclusion of a short polyethylene glycol (PEG) spacer can enhance the solubility and reduce aggregation of the final ADC.
Principle of the Method
The synthesis is a two-step process as illustrated below:
-
Antibody Modification: The NHS ester of the DBCO-PEG1-NHS linker reacts with primary amine groups (e.g., lysine residues) on the surface of the antibody, forming a stable amide bond and resulting in a DBCO-functionalized antibody.
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug). The DBCO group undergoes a SPAAC reaction with the azide group on the payload, forming a stable triazole linkage and yielding the final ADC.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose | Storage |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety | 2-8°C or -20°C |
| This compound | Commercial Vendor | Heterobifunctional linker | -20°C, desiccated |
| Azide-modified Payload | User-defined | Cytotoxic agent | Per manufacturer's instructions |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for linker dissolution | Room Temperature, desiccated |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and storage buffer | Room Temperature |
| 1 M Tris-HCl, pH 8.0 | Invitrogen | Quenching buffer | Room Temperature |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | Purification of modified antibody | Room Temperature |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange and concentration | Room Temperature |
Equipment
-
UV-Vis Spectrophotometer
-
Incubator or temperature-controlled shaker
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
Chromatography system (e.g., SEC-HPLC, HIC-HPLC) for purification and analysis
Step 1: Antibody Modification with this compound
This protocol details the conjugation of the this compound to the antibody.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or centrifugal filtration.
-
Remove any protein stabilizers like BSA or gelatin if present.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Add a 10-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of DBCO-functionalized Antibody:
-
Remove excess, unreacted this compound and the quenching agent using a desalting column or by dialysis against PBS.
-
The purified DBCO-functionalized antibody can be stored at 4°C for immediate use or at -20°C for longer-term storage. Note that the DBCO group may lose reactivity over time.
-
| Parameter | Recommended Value |
| Antibody Concentration | 1-10 mg/mL |
| Molar Excess of this compound | 10-20 fold |
| Reaction Solvent (final concentration) | <10% DMSO |
| Reaction Temperature | Room Temperature or on ice |
| Reaction Time | 30-60 minutes (RT) or 2 hours (on ice) |
| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 |
Step 2: Conjugation of Azide-Modified Payload via SPAAC
This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.
-
Reaction Setup:
-
Add the azide-modified payload to the purified DBCO-antibody solution. A molar excess of 1.5 to 5-fold of the payload is recommended.
-
The reaction can be performed in PBS or another suitable non-amine, non-azide containing buffer.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical chromatography.
-
-
Purification of the ADC:
-
Purify the resulting ADC from the unreacted payload and other impurities. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for removing unconjugated small molecule drugs and linkers.
-
Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different drug-to-antibody ratios (DARs).
-
Ultrafiltration/Diafiltration (UF/DF): Can be used for buffer exchange and removal of small molecule impurities.
-
-
ADC Characterization
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
| Parameter | Analytical Method | Description |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, Mass Spectrometry | Determines the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Quantifies high molecular weight species (aggregates) and fragments. |
| Unconjugated Antibody | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | Measures the amount of antibody that has not been conjugated with the drug. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of unconjugated payload remaining in the final ADC product. |
| Potency | In vitro cell-based assays | Assesses the biological activity and cytotoxicity of the ADC on target cells. |
Visualization of the Workflow
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway Diagram
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
Application Notes: Cell Surface Labeling with DBCO-PEG1-NHS Ester
Introduction
DBCO-PEG1-NHS ester is a bifunctional chemical tool designed for a two-step biomolecule labeling strategy. It is particularly useful for labeling cell surface proteins for applications in cell tracking, targeted drug delivery, and proteomic analysis. The molecule consists of three key components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines (e.g., the side chains of lysine residues) on surface proteins.[1][2][3]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly specific and efficient, catalyst-free bioorthogonal reactions with azide-containing molecules (a process known as Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[4][5]
-
Polyethylene Glycol (PEG) Linker: A short, hydrophilic spacer that improves water solubility and minimizes steric hindrance during the labeling process.
This two-step approach allows for the initial, general labeling of cell surface proteins with the DBCO handle, followed by the specific attachment of a variety of azide-modified molecules, such as fluorescent dyes, biotin, or therapeutic agents.
Principle of the Method
The labeling process occurs in two main stages. First, the NHS ester group of the this compound reacts with primary amines present on the N-terminus and lysine side chains of proteins exposed on the cell surface. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the cell surface being decorated with DBCO moieties. After washing away the excess reagent, the cells can be treated with a molecule of interest that has been modified with an azide group. The DBCO and azide groups undergo a rapid and highly specific "click" reaction, forming a stable triazole linkage without the need for a toxic copper catalyst.
Caption: Chemical principle of the two-step cell surface labeling process.
Quantitative Data Summary
The efficiency of the labeling reaction depends on several parameters. The following table summarizes the key quantitative data gathered from published protocols for NHS ester-based labeling of proteins and cells.
| Parameter | Recommended Range | Notes | Source(s) |
| Reaction pH | 7.2 - 9.0 | Optimal efficiency is typically between pH 8.3 and 8.5. | |
| Molar Excess (Reagent:Protein) | 15:1 to 50:1 | A 20-30 fold molar excess is a common starting point for antibodies. Optimization may be required for specific cell types and densities. | |
| Incubation Time | 30 - 120 minutes | Longer times do not necessarily increase efficiency due to hydrolysis of the NHS ester. | |
| Incubation Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures (4°C or on ice) can help minimize cell internalization of the label and reduce NHS ester hydrolysis. | |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | Added after the reaction to consume any unreacted NHS ester. | |
| Click Reaction Time (DBCO-Azide) | 3 - 12 hours | Can be performed for 3-4 hours at room temperature or overnight at 4°C. |
Experimental Protocols
This section provides a detailed methodology for labeling live cells in suspension.
Materials and Reagents
-
This compound (store at -20°C, desiccated)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cells in suspension (healthy, with high viability)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5. Crucially, do not use buffers containing primary amines like Tris (TBS).
-
Quenching Buffer: 100 mM Tris-HCl in PBS, pH 8.0
-
Wash Buffer: PBS containing 1% Bovine Serum Albumin (BSA)
-
Azide-modified molecule of interest (e.g., Azide-Fluorophore)
Protocol 1: Cell Surface Labeling with DBCO Handle
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and should be used immediately.
-
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, amine-free Reaction Buffer (PBS, pH 8.0) to remove any contaminating proteins from the culture medium.
-
Resuspend the cell pellet in ice-cold Reaction Buffer to a final concentration of 1-10 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., starting with a 20-fold molar excess relative to estimated surface protein amine groups, or testing a range from 100 µM to 1 mM).
-
Gently mix and incubate for 30 minutes on ice or at 4°C with gentle rotation. Protect from light.
-
-
Quenching and Washing:
-
To stop the reaction, add Quenching Buffer to the cell suspension to a final Tris concentration of 50-100 mM.
-
Incubate for 15 minutes on ice.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet three times with ice-cold Wash Buffer (PBS + 1% BSA) to remove all unreacted and quenched reagents.
-
Protocol 2: Click Chemistry Reaction with Azide-Modified Molecule
-
Click Reaction:
-
Resuspend the DBCO-labeled cell pellet from the previous step in Wash Buffer.
-
Add the azide-modified molecule of interest to the cell suspension. A 2-4 fold molar excess over the initial DBCO reagent is a good starting point.
-
Incubate for 3-4 hours at room temperature or overnight at 4°C with gentle rotation. Protect from light if using a fluorescent azide.
-
-
Final Wash and Analysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet three times with Wash Buffer to remove the unreacted azide-modified molecule.
-
Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., flow cytometry, fluorescence microscopy).
-
Caption: Experimental workflow for cell surface labeling using this compound.
References
Application Notes and Protocols for DBCO-PEG1-NHS Ester Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of peptides using DBCO-PEG1-NHS ester, a heterobifunctional linker that enables a two-step bioconjugation strategy. This method is widely employed in drug development, diagnostics, and materials science for the precise and stable linkage of molecules under biocompatible conditions.[1] The protocol first involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the peptide, followed by a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction with an azide-containing molecule.[2][3]
Principle of the Method
The conjugation process leverages two distinct and highly efficient reactions. Initially, the NHS ester of the DBCO-PEG1-NHS linker reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on the peptide to form a stable amide bond.[2][4] This step introduces the dibenzocyclooctyne (DBCO) moiety onto the peptide. The DBCO group is a strained alkyne that readily and specifically reacts with azide-functionalized molecules via SPAAC. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The inclusion of a short polyethylene glycol (PEG1) spacer enhances solubility and reduces steric hindrance.
Experimental Workflow
The overall experimental workflow for peptide conjugation using this compound is depicted below. It involves the initial labeling of the peptide with the DBCO linker, followed by purification and the subsequent click chemistry reaction with an azide-containing molecule of interest.
References
Application Notes and Protocols: DBCO-PEG1-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of DBCO-PEG1-NHS Ester in Advanced Drug Delivery
This compound is a heterobifunctional crosslinker that serves as a critical component in the construction of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). Its structure combines three key elements:
-
An N-hydroxysuccinimide (NHS) ester , which efficiently reacts with primary amines (such as lysine residues) on proteins like monoclonal antibodies, forming a stable amide bond.
-
A short polyethylene glycol (PEG1) spacer , which enhances solubility, reduces steric hindrance, and can decrease the immunogenicity of the final conjugate.[1]
-
A dibenzocyclooctyne (DBCO) group , which is a highly reactive strained alkyne. This group enables a rapid and highly specific "click" reaction with azide-functionalized molecules under physiological conditions without the need for a cytotoxic copper catalyst.[2][3] This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
This dual reactivity allows for a precise, two-step conjugation strategy. First, a targeting moiety like an antibody is functionalized with the DBCO group using the NHS ester. Second, an azide-modified therapeutic payload (e.g., a cytotoxic drug) is "clicked" onto the DBCO-functionalized antibody. This bio-orthogonal approach provides a stable and efficient method for creating precisely engineered targeted therapies.[4][5]
Application: Pretargeted Drug Delivery
A key application of the DBCO linker system is in pretargeted drug delivery. This strategy decouples the targeting and drug delivery steps. First, a DBCO-functionalized antibody is administered and allowed to accumulate at the tumor site. Subsequently, a smaller, azide-modified drug carrier is injected, which rapidly finds and clicks with the pre-localized antibody, concentrating the therapeutic agent at the tumor while minimizing systemic exposure.
Quantitative Data in ADC Development
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, directly influencing its potency, pharmacokinetics, and safety profile. Below is a summary of DAR values for prominent ADCs, highlighting the precision achievable in modern drug conjugate design.
| Antibody-Drug Conjugate (Target) | Linker-Payload Type | Average Drug-to-Antibody Ratio (DAR) |
| Trastuzumab emtansine (HER2) | Non-cleavable thioether-DM1 | ~3.5 : 1 |
| Trastuzumab deruxtecan (HER2) | Cleavable peptide-Topoisomerase I inhibitor | ~7.7 : 1 |
| Sacituzumab govitecan (TROP-2) | Hydrolysable linker-SN-38 | ~7.6 : 1 |
The in vitro cytotoxicity of an ADC is typically measured by its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Antibody-Drug Conjugate (Target) | Cell Line | IC50 Value |
| BAT8008 (TROP-2) | TROP-2 positive cells | <1 nM |
| hIMB1636-LDP-AE (TROP-2) | Various breast and lung cancer cells | Sub-nanomolar |
Diagrams and Visualizations
Two-Step Conjugation Workflow
The following diagram illustrates the fundamental two-step process for creating an antibody-drug conjugate using this compound.
General Experimental Workflow
This workflow outlines the key stages from initial antibody preparation to final ADC characterization.
Signaling Pathway: Topoisomerase I Inhibition
Many ADCs, such as those targeting TROP-2 or HER2, deliver topoisomerase I inhibitors like SN-38 or deruxtecan. These payloads induce cell death by interfering with DNA replication.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the covalent attachment of the DBCO moiety to primary amines on an antibody.
Materials:
-
Antibody of interest (BSA and azide-free)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or borate buffer, pH 8.5 (or PBS, pH 7.4)
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, remove interfering substances like BSA, glycine, or sodium azide from the antibody solution. This can be achieved by buffer exchange using a spin desalting column or dialysis against the Reaction Buffer.
-
Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution:
-
The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Note: The final concentration of DMSO in the reaction mixture should ideally not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 60 minutes or on ice for 2 hours, with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
To quench any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the purified DBCO-functionalized antibody.
-
-
Characterization:
-
Determine the protein concentration via absorbance at 280 nm.
-
The degree of labeling (DOL) can be estimated by measuring the absorbance at 309 nm (for the DBCO group) and 280 nm (for the protein).
-
Protocol 2: Copper-Free Click Chemistry for ADC Synthesis
This protocol details the conjugation of an azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
Purified DBCO-functionalized antibody (from Protocol 1)
-
Azide-modified payload (drug, toxin, fluorophore, etc.)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO, water).
-
In a reaction tube, combine the DBCO-functionalized antibody with a 2- to 4-fold molar excess of the azide-modified payload.
-
-
Incubation:
-
Incubate the reaction mixture. Incubation times can vary depending on the reactants' concentrations and reactivity. Common conditions are:
-
2-4 hours at room temperature.
-
Overnight (12-18 hours) at 4°C.
-
-
-
Purification of the ADC:
-
The final ADC must be purified to remove unreacted payload and other byproducts. The choice of method depends on the properties of the ADC and payload.
-
Common Methods: Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Reverse-Phase HPLC. HIC is particularly useful as it can separate ADC species based on their DAR.
-
-
Final ADC Characterization:
-
Concentration: Determine the final protein concentration (A280).
-
Purity and Aggregation: Analyze by SDS-PAGE and SEC.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy, HIC, or Mass Spectrometry (LC-MS). LC-MS provides the most detailed information, including the distribution of different DAR species.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the IC50 of the newly synthesized ADC on target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC, the unconjugated antibody, and a relevant free drug control in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells (100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model). The IC50 is the concentration of the ADC that causes 50% inhibition of cell growth.
-
References
- 1. Bio-orthogonal click-targeting nanocomposites for chemo-photothermal synergistic therapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in TROP-2 Directed ADCs | Biopharma PEG [biochempeg.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of molar dose on the in vivo tissue biodistribution profile of FAP-targeted radioligand therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG1-NHS Ester in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sensitive and specific diagnostic assays is a cornerstone of modern medicine and life science research. The ability to accurately detect and quantify biomarkers is crucial for disease diagnosis, prognosis, and monitoring therapeutic efficacy. A key aspect of assay development is the stable and specific conjugation of reporter molecules, such as enzymes or fluorophores, to detection molecules like antibodies. DBCO-PEG1-NHS ester is a heterobifunctional crosslinker that offers a powerful solution for creating such conjugates through a two-step bioorthogonal ligation strategy.[1][2]
This reagent incorporates two key functionalities:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines (e.g., the side chains of lysine residues in proteins) under mild pH conditions to form a stable amide bond.[3][4]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that undergoes a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[5]
The short polyethylene glycol (PEG1) spacer enhances solubility and minimizes steric hindrance. This combination of features makes this compound an ideal tool for the precise and stable labeling of biomolecules for the development of robust diagnostic assays.
Chemical Principles
The use of this compound in developing diagnostic assays involves a two-stage process:
-
Amine-Reactive Labeling: The NHS ester end of the molecule is used to attach the DBCO group to a biomolecule containing primary amines, such as an antibody or a protein. This reaction is typically carried out in an amine-free buffer at a pH of 7.2-8.5. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
-
Copper-Free Click Chemistry: The DBCO-functionalized biomolecule can then be reacted with a molecule containing an azide group. The inherent ring strain of the DBCO group allows for a [3+2] cycloaddition reaction with the azide to proceed rapidly and with high specificity without the need for a cytotoxic copper catalyst. This bioorthogonal reaction forms a stable triazole linkage.
This two-step approach allows for the modular and efficient creation of bioconjugates for various diagnostic applications.
Core Applications in Diagnostics
The versatility of this compound enables its use in a wide range of diagnostic assay formats:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Antibodies can be labeled with this compound and subsequently conjugated to azide-modified enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for signal generation.
-
Fluorescence-Based Assays: DBCO-functionalized antibodies or proteins can be linked to azide-containing fluorophores for use in immunofluorescence microscopy, flow cytometry, and fluorescence immunoassays.
-
Lateral Flow Assays: The stable covalent linkage formed is well-suited for the preparation of antibody-reporter conjugates used in rapid diagnostic tests.
-
Biosensors: Immobilization of DBCO-labeled biomolecules onto azide-functionalized sensor surfaces.
-
In Vivo Imaging: The bioorthogonal nature of the copper-free click chemistry makes it suitable for in vivo applications where copper toxicity is a concern.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 517.5 g/mol | |
| CAS Number | 2228857-34-7 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | -20°C, desiccated |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes | Reference |
| pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines. | |
| Buffer | Phosphate, Borate, Bicarbonate, HEPES | Must be amine-free (e.g., no Tris or Glycine). | |
| Molar Excess of this compound to Protein | 5 - 20 fold | The optimal ratio should be determined empirically. | |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | |
| Reaction Time | 30 - 60 minutes at room temperature, or 2 hours at 4°C | Longer incubation may be needed for lower concentrations. | |
| Quenching Reagent | Tris or Glycine (final concentration 50-100 mM) | To stop the reaction by consuming unreacted NHS ester. |
Table 3: Characterization of DBCO-Protein Conjugates
| Parameter | Method | Principle | Reference |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | Calculation based on the absorbance of the protein (280 nm) and DBCO (309 nm). | |
| Purity and Heterogeneity | HPLC (SEC, IEX, HIC, RP) | Separation of conjugated, unconjugated, and multi-conjugated species. | |
| Confirmation of Conjugation | SDS-PAGE | A shift in the molecular weight of the conjugate compared to the unconjugated protein. | |
| Confirmation of Conjugation | Mass Spectrometry | Precise mass determination of the conjugate. |
Table 4: Stability of DBCO-Conjugates
| Conjugation Chemistry | Linkage | Stability in Serum | Notes | Reference |
| DBCO-Azide (SPAAC) | Triazole | High | The triazole linkage is generally considered stable under physiological conditions. DBCO-modified IgG shows minimal loss of reactivity over 4 weeks at 4°C or -20°C. | |
| Maleimide-Thiol | Thioether | Moderate | Susceptible to retro-Michael reaction and exchange with serum thiols. |
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol describes a general procedure for labeling an antibody with this compound. The optimal conditions may vary depending on the specific antibody and should be determined empirically.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
If the antibody solution contains primary amines (e.g., Tris buffer, BSA, or gelatin), it must be purified by dialysis or using an antibody cleanup kit.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 309 nm and using the following formula: DOL = (A₃₀₉ * ε_protein) / ((A₂₈₀ - CF * A₃₀₉) * ε_DBCO) Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the DBCO absorbance at 280 nm (approximately 0.90).
-
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Labeled Antibody to an Azide-Modified Reporter
This protocol describes the conjugation of the DBCO-labeled antibody (from Protocol 1) to an azide-modified reporter molecule (e.g., an enzyme or fluorophore).
Materials:
-
Purified DBCO-labeled antibody
-
Azide-modified reporter molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified reporter molecule in the reaction buffer.
-
Mix the DBCO-labeled antibody with the azide-modified reporter in the reaction buffer. A 2- to 4-fold molar excess of the azide-modified reporter over the DBCO-labeled antibody is recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate to remove the excess unreacted reporter molecule using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.
-
-
Validation:
-
Analyze the purified conjugate by SDS-PAGE to confirm the formation of the higher molecular weight conjugate.
-
Perform a functional assay (e.g., ELISA) to confirm that the biological activity of the antibody and the reporter molecule are retained.
-
Mandatory Visualization
Caption: Experimental workflow for creating a diagnostic reagent using this compound.
Caption: Role of the this compound derived conjugate in a sandwich immunoassay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Degree of Labeling (DOL) | Inactive NHS ester due to hydrolysis. | Allow the reagent to warm to room temperature before opening. Prepare the stock solution immediately before use. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer (e.g., PBS, HEPES). Purify the protein solution before labeling. | ||
| Suboptimal pH. | Ensure the reaction pH is between 7.2 and 8.5. | ||
| Insufficient molar excess of the reagent. | Increase the molar excess of this compound. | ||
| Poor Conjugate Yield in Click Reaction | Inefficient DBCO labeling. | Confirm the DOL of the DBCO-labeled protein. | |
| Inactive azide-modified reporter. | Use a fresh or properly stored azide-modified reporter. | ||
| Steric hindrance. | Consider using a DBCO-PEG linker with a longer PEG chain. | ||
| Precipitation of Protein during Labeling | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 20%. | |
| Protein instability under reaction conditions. | Perform the reaction at 4°C. Optimize the buffer composition. | ||
| Loss of Protein Activity | Modification of critical lysine residues. | Reduce the molar excess of this compound to lower the DOL. Consider site-specific labeling strategies if activity loss is significant. |
References
Application Notes and Protocols for DBCO-PEG1-NHS Ester in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG1-NHS ester is a versatile bifunctional linker that has become an invaluable tool in the field of proteomics. This reagent facilitates the connection of biomolecules through a two-step process involving an amine-reactive N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group for copper-free "click chemistry." The NHS ester readily reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond.[1][2] The DBCO moiety allows for a highly specific and efficient covalent reaction with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3] This bioorthogonal reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for studying proteins in complex biological systems.[3] The short polyethylene glycol (PEG1) spacer enhances the solubility of the reagent.
These properties make this compound a powerful tool for a variety of proteomics applications, including:
-
Enrichment of Post-Translationally Modified (PTM) Proteins: In conjunction with metabolic labeling, where cells are cultured with azide-modified sugars or amino acids, this compound can be used to attach an affinity tag (e.g., biotin) to the azide-labeled proteins for subsequent enrichment and identification by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that covalently bind to the active sites of enzymes. A DBCO-functionalized probe can be used to label a specific class of enzymes, which are then detected or enriched via click chemistry.
-
Protein-Protein Interaction Studies: this compound can be used to crosslink interacting proteins or to label specific protein complexes for subsequent analysis.
-
Antibody-Drug Conjugate (ADC) Development: While primarily a therapeutic application, the underlying principles of conjugating molecules to antibodies using this linker are relevant to proteomics for targeted protein analysis.
This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research.
Data Presentation
The following table summarizes the quantitative data on the efficiency of protein labeling with a DBCO-PEG-NHS ester, demonstrating the shift in molecular weight upon conjugation.
| Molar Ratio of DBCO-PEG5-NHS ester to Protein A | Molecular Weight (Da) | Molecular Weight Shift (Da) | Number of DBCO-PEG5 Molecules per Protein A |
| 0:1 (Control) | 43,250 | 0 | 0 |
| 7.5:1 | 43,828 | 578 | 1 |
| 15:1 | 44,406 | 1156 | 2 |
| 30:1 | 44,984 | 1734 | 3 |
Data adapted from a study on the conjugation of DBCO-PEG5-NHS ester to Protein A, analyzed by MALDI-TOF mass spectrometry. The molecular weight of the DBCO-PEG5-NHS ester linker is approximately 578 g/mol .
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling a purified protein or a complex protein mixture with this compound.
Materials:
-
This compound (MW: 517.53 g/mol )
-
Protein sample (0.5-5 mg/mL)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 1X PBS, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4; or 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 0.5-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex thoroughly to ensure complete dissolution.
-
Note: NHS esters are moisture-sensitive. Allow the reagent vial to come to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvent can be stored at -20°C for a few days but fresh preparation is recommended.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 40-fold molar excess of the reagent to the protein. The optimal molar excess may need to be determined empirically for each specific protein.
-
Add the calculated volume of the this compound stock solution to the protein sample. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
The DBCO-labeled protein is now ready for the subsequent click chemistry reaction or can be stored at -20°C for up to a month. Note that the reactivity of the DBCO group may decrease over time.
-
Protocol 2: Metabolic Labeling of Glycoproteins and Enrichment via Click Chemistry
This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by lysis, click chemistry with a DBCO-biotin conjugate, and enrichment for mass spectrometry analysis.
Materials:
-
Cell line of interest
-
Cell culture medium (methionine-free, if using azidohomoalanine)
-
Azide-modified sugar (e.g., N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) for O-linked glycoproteins or N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for sialic acids)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
DBCO-PEG-Biotin conjugate
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with detergents like Tween-20 or SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for tryptic digestion and mass spectrometry analysis
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the azide-modified sugar (e.g., 25-50 µM Ac4GalNAz or Ac4ManNAz).
-
Incubate the cells for 24-72 hours to allow for the incorporation of the azido sugar into the glycoproteins.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
To 50-100 µg of protein lysate, add the DBCO-PEG-Biotin conjugate to a final concentration of 100-200 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Add streptavidin-agarose or magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated glycoproteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
PBS with 1% SDS
-
PBS with 0.1% SDS and 1 M NaCl
-
PBS with 0.1% Tween-20
-
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the enriched glycoproteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides and analyze by LC-MS/MS for protein identification and quantification.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in proteomics.
Caption: General workflow for protein conjugation using this compound.
Caption: Workflow for metabolic labeling and enrichment of glycoproteins.
References
Application Notes: Modular PROTAC Synthesis via Click Chemistry Using DBCO-PEG1-NHS Ester
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, joined by a chemical linker. This ternary complex formation (Target Protein : PROTAC : E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. A modular approach to PROTAC synthesis, allowing for the rapid combination of different target ligands, E3 ligands, and linkers, is highly advantageous for drug discovery efforts. The use of a DBCO-PEG1-NHS ester linker is an excellent example of this modular strategy, employing bioorthogonal click chemistry for the final assembly step.
This linker is bifunctional:
-
N-Hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines (e.g., on a ligand or protein) to form a stable amide bond.
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that reacts specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
This two-step approach allows a researcher to first "pre-label" an amine-containing molecule (e.g., an E3 ligase ligand) with the DBCO handle. This DBCO-modified molecule can then be "clicked" onto any azide-bearing target ligand, enabling the rapid synthesis of a PROTAC library.
Mechanism of Action
The PROTAC assembled using this method functions by hijacking the cell's natural ubiquitin-proteasome system. It acts as a bridge, bringing a specific target protein into close proximity with an E3 ligase (such as Cereblon or VHL). The E3 ligase then catalyzes the transfer of ubiquitin molecules to the target protein. This polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome, effectively removing it from the cell.
Experimental Protocols
Protocol 1: Modular PROTAC Synthesis
This protocol describes the two-step synthesis of a PROTAC using a this compound.
Workflow Overview:
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine, Lenalidomide-amine).
-
Azide-functionalized target protein ligand (prepared separately).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, 0.1% TFA).
Procedure:
Part 1: Synthesis of DBCO-Functionalized E3 Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF or DMSO.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, purify the product using reverse-phase HPLC to obtain the DBCO-functionalized E3 ligand.
-
Confirm the identity and purity of the product by LC-MS and NMR.
Part 2: Copper-Free Click Reaction (SPAAC)
-
Dissolve the DBCO-functionalized E3 ligand (1.0 eq) in DMSO or a mixture of DMSO/PBS.
-
Add the azide-functionalized target ligand (1.0-1.2 eq) to the solution.
-
Allow the reaction to stir at room temperature or 37°C for 12-24 hours. The reaction is typically bio-orthogonal and does not require a catalyst.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Fully characterize the final PROTAC using high-resolution mass spectrometry and NMR.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein.
-
Complete cell culture medium.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM). Include a vehicle-only control (DMSO).
-
Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Protocol 3: Cell Viability Assay (e.g., MTS/MTS)
Objective: To assess the cytotoxicity of the PROTAC on the chosen cell line.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
PROTAC Treatment: Prepare 2x serial dilutions of the PROTAC in culture medium and add 100 µL to the wells to achieve the final concentrations. Include a vehicle control.
-
Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).
-
Incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value, if any.
Data Presentation
Quantitative data from PROTAC experiments are typically summarized to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
Table 1: Example Degradation Data for a BTK PROTAC
| PROTAC Concentration (nM) | % BTK Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 3 | 62% |
| 10 | 35% |
| 30 | 15% |
| 100 | 8% |
| 300 | 12% (Hook Effect) |
| 1000 | 25% (Hook Effect) |
Table 2: Summary of Performance Metrics
| PROTAC ID | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ | Cell Viability IC₅₀ (µM) |
| PROTAC-A | BTK | Cereblon | 8.5 | >90% | >10 |
| PROTAC-B | BRD4 | VHL | 15.2 | >95% | >25 |
| PROTAC-C | STAT3 | Cereblon | 45.0 | 82% | 5.8 |
Data shown are representative examples and will vary based on the specific PROTAC, cell line, and experimental conditions.
Application Note: Covalent Labeling of Amino-Modified DNA with DBCO-PEG1-NHS Ester for Copper-Free Click Chemistry
Introduction
The conjugation of oligonucleotides to other molecules is a fundamental technique in biotechnology, enabling advancements in diagnostics, therapeutics, and life science research.[1] One of the most powerful and versatile methods for bioconjugation is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][] This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide, forming a highly stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems.[][3]
This document provides a detailed protocol for the covalent attachment of a DBCO group to an amino-modified DNA oligonucleotide using a DBCO-PEG1-NHS ester. The resulting DBCO-labeled DNA is then ready for efficient and specific conjugation to any azide-containing molecule, such as proteins, peptides, or surfaces.
Principle of the Method
The labeling process is a straightforward, two-step procedure. First, a DNA oligonucleotide is synthesized with a primary amine group (e.g., at the 5' or 3' terminus). Second, this amino-modified DNA is reacted with a DBCO-PEG1-N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient amine-reactive functional group that, under mild alkaline conditions (pH 7-9), reacts with the primary amine on the DNA to form a stable, covalent amide bond. The short polyethylene glycol (PEG1) spacer enhances solubility and minimizes steric hindrance between the DNA and the molecule to be conjugated.
This method provides a robust way to introduce the DBCO moiety for subsequent copper-free click reactions, which are valued for their high specificity, rapid reaction kinetics, and biocompatibility.
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction for labeling amino-modified DNA with this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and purification of DBCO-DNA conjugates.
Quantitative Data Summary
Successful labeling depends on optimizing reaction conditions. The following tables summarize key parameters and their typical values for labeling amino-modified DNA with this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 7.0 - 9.0 | The reaction is strongly pH-dependent. Lower pH protonates the amine, reducing reactivity, while higher pH increases hydrolysis of the NHS ester. A pH of 8.5 is often optimal. |
| Buffer System | Phosphate-buffered saline (PBS), Sodium Borate, or Sodium Bicarbonate/Carbonate | Must be free of primary amines (e.g., Tris, glycine) and azides, which would compete in the reaction. |
| Molar Ratio (DBCO:DNA) | 5:1 to 20:1 | A molar excess of the DBCO-NHS ester drives the reaction to completion. Ratios above 20:1 may increase precipitation without significantly improving yield. |
| Temperature | Room Temperature (~25°C) | The reaction proceeds efficiently at room temperature. Incubation at 4°C is also possible but may require longer reaction times. |
| Incubation Time | 2 hours to Overnight | A 2-hour incubation is often sufficient, but an overnight reaction can ensure higher conjugation efficiency. |
Table 2: Purification and Analysis Methods
| Method | Principle | Purpose & Outcome |
|---|---|---|
| Reverse-Phase HPLC | Separation by hydrophobicity | Highest Purity. The DBCO-labeled DNA is more hydrophobic and has a longer retention time than the unlabeled DNA, allowing for excellent separation and purification. |
| Desalting Column / Cartridge | Size exclusion / reverse-phase | Rapid Cleanup. Efficiently removes unreacted DBCO-NHS ester, salts, and the NHS byproduct. |
| Ethanol Precipitation | Nucleic acid precipitation | Simple Cleanup. Removes most, but not all, of the unreacted NHS-ester. |
| UV-Vis Spectroscopy | Light absorbance | Quantification. DNA concentration is measured at 260 nm. Successful DBCO labeling can be confirmed by a characteristic absorbance peak around 309 nm. |
| Mass Spectrometry | Mass-to-charge ratio | Confirmation. Provides definitive confirmation of successful conjugation by detecting the mass increase of the final product. |
Experimental Protocols
Materials and Reagents
-
Amino-modified DNA oligonucleotide (lyophilized)
-
This compound (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Borate (NaB) or Sodium Bicarbonate, pH 8.5. Do not use buffers containing primary amines like Tris.
-
Nuclease-free water
-
Purification supplies (e.g., desalting columns, HPLC system, or 3M Sodium Acetate and Ethanol for precipitation)
Important: The DBCO-NHS ester is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Reagent Preparation
-
Amino-Modified DNA Stock Solution: Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM. Vortex thoroughly to ensure complete dissolution.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 80 mM or 10 mg/mL). This stock solution can be stored at -20°C for a few days but should be protected from moisture.
DNA Labeling Protocol
-
In a microcentrifuge tube, combine the reagents. The volumes may need to be adjusted, but a 20-fold molar excess of the DBCO linker over the DNA is recommended to ensure high efficiency.
-
Example Reaction:
-
5 µL of 4 mM Amino-DNA stock
-
15 µL Conjugation Buffer
-
20 µL of 10 mM DBCO-PEG1-NHS solution (diluted from concentrated stock in DMSO/Buffer mix)
-
-
-
Gently vortex the reaction mixture.
-
Incubate the reaction for at least 2 hours at room temperature (~25°C). For convenience or potentially higher yield, the reaction can be left overnight at room temperature or 4°C. To protect fluorescent dyes from photobleaching, cover the tube with aluminum foil.
Purification of DBCO-Labeled DNA
After incubation, the unreacted this compound and NHS byproduct must be removed. Choose one of the following methods based on the required purity.
-
Method A: High-Purity (Reverse-Phase HPLC)
-
For the highest purity, use reverse-phase HPLC.
-
The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.
-
Collect the fractions corresponding to the labeled product peak and lyophilize.
-
-
Method B: Rapid Cleanup (Desalting Column)
-
Use a desalting column (e.g., Glen Gel-Pak™ or Zeba™ column) according to the manufacturer's instructions.
-
This method is fast and effectively removes small molecules like salts and unreacted linker.
-
-
Method C: Standard Cleanup (Ethanol Precipitation)
-
Add 0.1 volumes of 3M Sodium Acetate to the reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.
-
Quantification and Quality Control
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration. A secondary scan can be performed to check for the DBCO absorbance peak around 309 nm, which indicates successful labeling.
-
Mass Spectrometry: For absolute confirmation, analyze the final product by mass spectrometry to verify the expected mass increase corresponding to the addition of the DBCO-PEG1 moiety.
References
Application Notes and Protocols for Site-Specific Protein Modification using DBCO-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biological research and therapeutic development. The ability to attach functional molecules such as drugs, imaging agents, or probes to specific locations on a protein allows for the creation of highly targeted and effective bioconjugates. DBCO-PEG1-NHS ester is a heterobifunctional crosslinker that facilitates a two-step "tag-and-modify" approach for protein modification. This reagent contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues) on a protein, and a dibenzocyclooctyne (DBCO) group that enables copper-free click chemistry with azide-containing molecules. This bioorthogonal reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific and can be performed under physiological conditions without the need for a toxic copper catalyst.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in site-specific protein modification, with a focus on quantitative data and clear methodologies.
Chemical Properties and Reaction Mechanism
This compound possesses two key reactive moieties:
-
NHS Ester: This functional group reacts with primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminus, to form a stable amide bond.[2][3] This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).[4]
-
DBCO Group: This strained alkyne reacts specifically with azide-functionalized molecules through SPAAC, forming a stable triazole linkage.[5] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.
The short PEG1 spacer provides a degree of hydrophilicity and flexibility to the linker.
Reaction Scheme:
The overall process involves two main steps:
-
Protein "Tagging" with DBCO: The protein of interest is reacted with this compound to introduce the DBCO moiety onto its surface via amine coupling.
-
"Modification" via Click Chemistry: The DBCO-tagged protein is then reacted with a molecule of interest that has been functionalized with an azide group.
Quantitative Data Summary
The efficiency of protein modification with this compound is influenced by several factors, including the molar ratio of the reagent to the protein, protein concentration, pH, and reaction time. The "degree of labeling" (DOL), which represents the average number of DBCO molecules conjugated to each protein molecule, is a key parameter to quantify the extent of modification.
Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | 5 to 30-fold over protein | Optimal ratio should be determined empirically for each protein. Higher ratios can lead to protein precipitation. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. |
| pH | 7.2 - 8.5 | Balances NHS ester reactivity and stability. |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures can be used for longer incubation times to minimize protein degradation. |
| Reaction Time | 30 minutes to 2 hours | Longer incubation times may be required at lower temperatures. |
Table 2: Influence of Molar Excess on Degree of Labeling (DOL) of an Antibody
| Molar Excess of DBCO-STP Ester* | Achieved Degree of Labeling (DOL) |
| 1 | ~1 |
| 2 | ~2 |
| 3 | ~2.5 |
| 4 | ~3 |
| 5 | ~4 |
| 6 | ~4.5 |
| 7 | ~5 |
*Data adapted from a study using a DBCO-STP ester, which has similar reactivity to an NHS ester.
Table 3: Stability of DBCO-Protein Conjugates
| Storage Condition | Stability | Notes |
| 4°C or -20°C for 4 weeks | ~3-5% loss of reactivity towards azides | For long-term storage, avoid buffers containing azides or thiols. |
| In serum at 37°C | Generally stable | The amide bond formed is very stable under physiological conditions. The triazole linkage from the click reaction is also highly stable. |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or other protein purification systems
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein buffer contains primary amines, perform a buffer exchange into PBS or a similar buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the DBCO-Labeled Protein:
-
Remove the excess, unreacted this compound and other small molecules using a desalting spin column or by dialysis.
-
Protocol 2: Characterization of the DBCO-Labeled Protein (Determination of DOL)
The degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).
Procedure:
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm.
-
Calculate the concentration of the DBCO group using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
The DOL is the molar ratio of the DBCO to the protein.
Formula for DOL Calculation:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the absorbance of DBCO at 280 nm (A₂₈₀/A₃₀₉ of free DBCO).
Protocol 3: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5 to 3-fold molar excess of the azide-containing molecule is often recommended.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.
-
The resulting protein conjugate can be purified using methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the final product.
Visualizations
Caption: Reaction of this compound with a protein's primary amine.
Caption: Overall workflow for protein modification with this compound.
Caption: Relationship between reagent molar excess and the resulting DOL.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-PEG1-NHS Ester Conjugation
Welcome to the technical support center for DBCO-PEG1-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during conjugation experiments, ensuring optimal yield and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for NHS ester conjugations is between 7.2 and 8.5.[1][2][3] A common starting point is a pH of 8.3-8.5.[1][4] Within this range, the primary amine groups on molecules like proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester. At a lower pH, the amine groups become protonated and less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q2: Which buffers are compatible with NHS ester reactions, and which should I avoid?
It is critical to use amine-free buffers, as buffers containing primary amines will compete with your target molecule for reaction with the NHS ester.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Bicarbonate/Carbonate buffer
-
HEPES buffer
-
Borate buffer
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
If your protein or molecule of interest is in a buffer containing primary amines, a buffer exchange step is recommended before initiating the conjugation.
Q3: How should I store and handle my this compound reagent?
Proper storage and handling are crucial to prevent hydrolysis and maintain the reactivity of the NHS ester.
-
Storage: Store the reagent at -20°C in a desiccated environment. Some manufacturers recommend storage at -80°C for longer-term stability. Protect from light.
-
Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation. Prepare stock solutions in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: My conjugation yield is low. What are the common causes and how can I troubleshoot this?
Low conjugation yield can stem from several factors. Below is a troubleshooting guide to address the most common issues.
Troubleshooting Guide for Low Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive. Always allow the reagent vial to come to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or borate buffer at a pH of 7.2-8.5. |
| Suboptimal pH | If the pH is too low (<7.2), the primary amines on your molecule will be protonated and unreactive. If the pH is too high (>8.5), hydrolysis of the NHS ester will be rapid. Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5. |
| Low Reactant Concentration | Low concentrations of either the target molecule or the this compound can lead to inefficient conjugation. Increase the concentration of the reactants to favor the aminolysis reaction over hydrolysis. A typical protein concentration to start with is 1-10 mg/mL. |
| Insufficient Molar Excess of DBCO Reagent | An inadequate amount of the this compound will result in a low degree of labeling. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point. It is highly recommended to perform a titration to find the optimal ratio for your specific application. |
| Steric Hindrance | The primary amine on the target molecule may be sterically hindered, making it less accessible to the NHS ester. Consider using a crosslinker with a longer PEG spacer arm to overcome this issue. |
| Protein Aggregation | The conjugation process itself can sometimes lead to protein aggregation, especially with a high degree of labeling. Optimize the molar ratio of the NHS ester to your protein through small-scale pilot reactions. Ensure the buffer conditions are optimal for your protein's stability. |
Experimental Protocols & Data
Recommended Reaction Conditions
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (starting point of 8.3-8.5 is often recommended) |
| Temperature | 4°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) |
| Buffer | Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate |
| NHS Ester Solvent | Anhydrous DMSO or DMF |
| Molar Ratio (NHS Ester:Protein) | Varies depending on the protein and desired degree of labeling. A 5-20 fold molar excess is a common starting point. |
| Protein Concentration | 1-10 mg/mL is a typical starting range. |
General Protocol for Protein Conjugation
-
Buffer Exchange (if necessary): If your protein is in an amine-containing buffer, exchange it into a suitable amine-free conjugation buffer (e.g., PBS at pH 7.4-8.5).
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the conjugation buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching (Optional but Recommended): To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted this compound and the quenching reagent using methods like dialysis, size-exclusion chromatography (gel filtration), or spin desalting columns.
Quantification of DBCO Incorporation
The degree of labeling (DOL), or the average number of DBCO molecules conjugated per protein, can be determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).
The following equation can be used to calculate the DOL for an antibody (IgG):
cD = A309 / ε309D cIgG = (A280c) / ε280IgG = (A280 - (A309 x CF)) / ε280IgG DOL = cD / cIgG
Where:
-
A309 is the absorbance at 309 nm.
-
ε309D is the molar extinction coefficient of DBCO (~12,000 M-1cm-1).
-
A280 is the absorbance at 280 nm.
-
A280c is the corrected absorbance at 280 nm.
-
CF is the correction factor for the DBCO contribution to the absorbance at 280 nm (~0.90-1.089).
-
ε280IgG is the molar extinction coefficient of the IgG (~204,000 M-1cm-1).
Visualized Workflows and Pathways
Caption: General experimental workflow for this compound conjugation.
Caption: Reaction pathway of this compound with a primary amine.
References
how to prevent hydrolysis of DBCO-PEG1-NHS ester in solution
Welcome to the technical support center for DBCO-PEG1-NHS ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments by minimizing hydrolysis and maximizing conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a critical issue?
A: The N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines (-NH₂). However, it is also susceptible to hydrolysis, a chemical reaction where the ester reacts with water.[1][2] This reaction breaks down the NHS ester into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS), as depicted in the diagram below.[1] This is a critical issue because hydrolysis directly competes with the desired conjugation reaction. Once the NHS ester is hydrolyzed, it can no longer react with the target amine on your biomolecule (e.g., a lysine residue on a protein), which significantly reduces the yield of your final conjugated product.[1]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A: The stability of a this compound in solution is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with rising pH.[1] At a pH above 8.5, the rate of hydrolysis becomes very rapid.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the buffer will compete with the target molecule for reaction with the NHS ester.
Q3: What is the optimal pH for conducting a conjugation reaction with this compound?
A: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance. Below pH 7.2, most primary amines on biomolecules are protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive. Above pH 8.5, the hydrolysis of the NHS ester becomes the dominant reaction, rapidly inactivating the reagent.
Q4: How should I choose and prepare my reaction buffer?
A: Buffer selection is critical for a successful conjugation.
-
Recommended Buffers: Use non-amine-containing buffers. The most common choices are phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers within a pH range of 7.2-8.5. A 0.1 M sodium bicarbonate or 50 mM sodium borate buffer at pH 8.5 is often a good starting point.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These molecules will compete with your target for the NHS ester, significantly lowering your conjugation efficiency. However, these buffers are useful for quenching the reaction once it is complete.
-
Additives to Avoid: Avoid buffers containing sodium azide, as the azide group can react with the DBCO moiety of the reagent.
Q5: How should I prepare and store this compound to minimize hydrolysis?
A: Proper handling and storage are essential to maintain the reactivity of your reagent.
-
Storage of Solid Reagent: this compound is moisture-sensitive. Store the solid powder in a cool, dry place, protected from light, such as at -20°C in a desiccator. Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.
-
Preparing Stock Solutions: Do not prepare aqueous stock solutions for storage. The NHS ester moiety readily hydrolyzes in water. Immediately before use, dissolve the required amount of this compound in a high-quality, anhydrous, and amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stock solutions in anhydrous solvents can be kept for a few days if stored properly (frozen and protected from moisture).
Quantitative Data: NHS Ester Stability
The stability of an NHS ester is highly dependent on pH. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed in the absence of a primary amine. As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after adding the NHS ester to the aqueous buffer.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Ambient | Minutes |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed this compound: The reagent may have been compromised by moisture during storage or handling. | Store reagent desiccated at -20°C and warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Consider testing the reagent's activity (see protocol below). |
| Incorrect Buffer pH: The pH is too low (<7.2), protonating the target amines, or too high (>8.5), causing rapid hydrolysis. | Ensure the buffer pH is within the optimal 7.2-8.5 range. A pH of 8.3-8.5 is often ideal. | |
| Competing Nucleophiles in Buffer: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles. | Use a non-amine buffer like PBS, borate, or carbonate. If your protein is in a Tris buffer, perform a buffer exchange into a suitable reaction buffer before starting. | |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: The reaction buffer is not optimal for your specific protein's stability. | Ensure the buffer composition and ionic strength are suitable for your protein. |
| High Molar Excess of Reagent: A large excess of the organic solvent-dissolved reagent can cause precipitation when added to the aqueous buffer. | Dissolve the NHS ester in the smallest practical volume of DMSO/DMF. The final concentration of organic solvent should typically not exceed 10% of the total reaction volume. Start with a 5- to 20-fold molar excess of the NHS ester over the protein. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required based on the specific protein and desired degree of labeling.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare NHS Ester Stock Solution: Immediately before initiating the conjugation, bring the vial of solid this compound to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.
-
Calculate Reagent Amount: Determine the amount of NHS ester needed for the desired molar excess. A 5- to 20-fold molar excess of the ester over the amount of protein is a common starting point.
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (e.g., 4-12 hours at 4°C) may be used but increase the risk of hydrolysis.
-
Quench Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purify Conjugate: Remove excess, unreacted, and hydrolyzed reagent from the labeled protein using a desalting column, dialysis, or a similar purification method.
Protocol 2: Quick Assessment of NHS Ester Reactivity
This method can be used to determine if a vial of this compound has been inactivated due to hydrolysis. It is based on the principle that the N-hydroxysuccinimide (NHS) leaving group absorbs light at ~260 nm after it is released through either conjugation or hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.2)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of amine-free buffer. Prepare a "blank" tube with only the buffer.
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer with the blank. Measure the absorbance of the reagent solution at 260 nm. This value represents any NHS that has already been released due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume (e.g., 100 µL) of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Mix and incubate for several minutes.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
Assess Reactivity: If A_final is measurably greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
Visualized Workflows and Pathways
Diagram 1: Competing Reactions of this compound
Caption: The two competing pathways for an NHS ester in aqueous buffer.
Diagram 2: Workflow to Minimize Hydrolysis
References
Technical Support Center: Optimizing DBCO-PEG1-NHS Ester Conjugation Reactions
Welcome to our technical support center for DBCO-PEG1-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] The reaction is highly dependent on pH.[4][5] At a lower pH, the primary amine is protonated and therefore less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester significantly increases, which competes with the desired reaction and reduces the overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: Which buffers are recommended for this conjugation?
It is critical to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate buffer at a pH of 8.3-8.5 are common choices.
Q3: Are there any buffer components I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with your target molecule for the NHS ester, leading to significantly reduced conjugation efficiency. While low concentrations of sodium azide (≤ 3 mM) generally do not interfere significantly, higher concentrations can inhibit the reaction. It is also best to avoid buffers containing azides as they can react with the DBCO group. High concentrations of glycerol (20-50%) can also decrease the efficiency of the reaction.
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many NHS esters have limited solubility in aqueous solutions. It is recommended to first dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture. It is crucial to use high-quality, amine-free DMF, as impurities can react with the NHS ester. The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., <10-15%) to avoid precipitation of biomolecules.
Q5: What is the difference between NHS and Sulfo-NHS esters?
Sulfo-NHS esters contain a sulfonate group on the N-hydroxysuccinimide ring, which increases their water solubility. This allows for conjugation reactions to be performed in the complete absence of organic solvents. The charged sulfonate group also makes Sulfo-NHS esters membrane-impermeable, which is ideal for cell surface labeling applications.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation | Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use an amine-free buffer such as PBS, bicarbonate, HEPES, or borate. If necessary, perform a buffer exchange of your sample before conjugation. | |
| Hydrolyzed NHS Ester: The this compound has been compromised by moisture. NHS esters are moisture-sensitive. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Low Reagent Concentration: Dilute concentrations of reactants can favor hydrolysis over the desired conjugation reaction. | Increase the concentration of your target molecule and/or the molar excess of the this compound. A protein concentration of 1-10 mg/mL is a typical starting point. | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH. | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH. |
| Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF. | |
| High Background/ Non-Specific Binding | Excess Unreacted Label: Insufficient removal of the unreacted this compound after the reaction. | Purify the conjugate using size-exclusion chromatography (e.g., desalting columns) or dialysis to remove excess reagent. |
| Protein Aggregation: A high degree of labeling can sometimes cause protein aggregation. | Optimize the molar ratio of the NHS ester to your protein by performing small-scale pilot reactions with varying ratios. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often 8.3-8.5. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Incubation Time | 30 minutes to 4 hours at room temperature, or overnight at 4°C | Optimization may be required based on the specific reactants. |
| Molar Excess of NHS Ester | 10- to 50-fold | Start with a 10- to 20-fold molar excess for proteins. For dilute protein solutions (< 5 mg/ml), a 20- to 50-fold excess may be needed. |
| Organic Solvent (DMSO/DMF) Concentration | < 10-15% of total reaction volume | To avoid precipitation of biomolecules. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.
-
The recommended protein concentration is 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to come to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching (Optional):
-
To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by using a desalting column or dialysis.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
common side reactions of NHS esters in bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: The primary reaction of an NHS ester is with a primary amine (-NH₂) to form a stable amide bond.[1][2] In proteins, the most common primary amines are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[3][4] This reaction is highly efficient within a pH range of 7.2 to 8.5.[3]
Q2: What is the most common side reaction that competes with the desired conjugation?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester in the presence of water (aqueous buffer). This reaction results in the formation of a non-reactive carboxylic acid and the release of N-hydroxysuccinimide (NHS), which reduces the overall efficiency of the conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.
Q3: Can NHS esters react with other functional groups on a protein?
A3: Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups, although generally to a lesser extent. These side reactions can lead to the formation of less stable linkages. Other reactive groups include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than amide bonds.
-
Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity.
Q4: Which buffers are recommended for NHS ester reactions, and which should be avoided?
A4: It is crucial to use amine-free buffers to prevent them from competing with the target molecule for reaction with the NHS ester.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate-bicarbonate buffers are all suitable for NHS ester reactions.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will quench the reaction. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.
Q5: How should I properly store and handle NHS ester reagents?
A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is critical to allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer like Tris or glycine, perform a buffer exchange before the reaction. | |
| Inaccessible primary amines on the target protein | The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider using a crosslinker with a longer spacer arm to overcome steric hindrance. | |
| Low protein concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the conjugation reaction. | |
| Inactive NHS ester reagent | Test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base. Ensure proper storage and handling of the reagent to prevent moisture contamination. | |
| Protein Aggregation or Precipitation | High degree of labeling | Reduce the molar excess of the NHS ester crosslinker relative to the protein to control the number of modifications. Excessive modification can alter the protein's properties and lead to aggregation. |
| Use of a hydrophobic NHS ester | Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein conjugate. Consider using a PEGylated version of the NHS ester to increase hydrophilicity. | |
| Incorrect buffer conditions | Ensure the buffer pH is appropriate and that the buffer components are compatible with your protein. |
Quantitative Data
Table 1: pH-Dependent Hydrolysis of NHS Esters
The stability of NHS esters in aqueous solutions is highly dependent on the pH. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 7.2-8.5. A recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous, amine-free organic solvent such as DMSO or DMF.
-
Reaction: Add the calculated molar excess of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using dialysis or gel filtration.
Protocol to Test the Reactivity of an NHS Ester
This method is based on measuring the absorbance of the released NHS byproduct upon intentional hydrolysis.
-
Weigh 1-2 mg of the NHS ester reagent into a tube.
-
Dissolve the reagent in 2 mL of an amine-free buffer. If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF, and then add 2 mL of buffer. Prepare a control tube with the same buffer and solvent.
-
Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with additional buffer until the absorbance is below 1.0.
-
Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester reagent is active.
Visualizations
Caption: Desired reaction pathway for NHS ester bioconjugation.
Caption: Competing hydrolysis side reaction of NHS esters.
Caption: Troubleshooting workflow for low conjugation yield.
References
how to remove excess DBCO-PEG1-NHS ester after reaction
This guide provides detailed protocols and advice for the removal of excess DBCO-PEG1-NHS ester following a bioconjugation reaction. Successfully removing unreacted linker and its hydrolysis byproducts is critical for the quality and reliability of downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after the reaction?
Removing excess this compound is essential for several reasons. Firstly, the unreacted DBCO moiety can interfere with subsequent "click chemistry" steps by reacting with azide-tagged molecules, leading to inaccurate quantification or impure final products. Secondly, residual NHS esters can react non-specifically with other primary amines in complex biological samples. Finally, a clean, purified conjugate is necessary for accurate characterization and to ensure reproducibility in downstream assays.
Q2: What are the most common methods to purify my conjugate and remove the excess linker?
The primary methods for removing small molecules like this compound from larger biomolecules (e.g., antibodies, proteins) leverage the significant size difference between the conjugate and the unreacted linker.[1] The three most established techniques are:
-
Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size as they pass through a column packed with porous beads.[2][3] Larger molecules, like the conjugated protein, cannot enter the pores and elute quickly, while smaller molecules, like the excess linker, are trapped and elute later.
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that retains the large conjugate while allowing small molecules like the excess linker to diffuse into a large volume of buffer.
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is an advanced filtration technique used to efficiently separate, concentrate, and exchange buffers for biomolecules. Diafiltration, a TFF mode, is particularly effective for washing away small molecules from the product.
Q3: How do I choose the right purification method for my experiment?
The choice of method depends on factors like sample volume, required purity, processing time, and available equipment. For small-scale, rapid cleanup, a desalting spin column (a form of SEC) is often ideal. For larger volumes where concentration is also desired, TFF is a highly efficient and scalable option. Dialysis is a simple, cost-effective method suitable for various scales but is significantly more time-consuming.
Q4: How can I confirm that the excess this compound has been removed?
Verification can be performed using analytical techniques. A common method is to use analytical SEC (SEC-HPLC), which can resolve the conjugated protein from the smaller, unreacted linker molecules. You can monitor the elution profile at both 280 nm (for the protein) and ~309 nm (for the DBCO group). The disappearance of the late-eluting peak corresponding to the small molecule linker at ~309 nm indicates successful removal.
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapid buffer exchange and removal of small molecules from protein samples ranging from microliters to a few milliliters.
Materials:
-
Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO; Sephadex™ G-25).
-
Collection tubes.
-
Variable-speed centrifuge with a rotor compatible with the collection tubes.
-
Desired final buffer (e.g., PBS).
Methodology:
-
Column Preparation: Equilibrate the desalting column to room temperature. Remove the column’s bottom closure and place it into a collection tube.
-
Resin Equilibration: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1-2 minutes) to remove the storage buffer.
-
Buffer Exchange: Add your desired final buffer to the top of the resin bed. Centrifuge again to exchange the buffer. Repeat this step 2-3 times to ensure the resin is fully equilibrated.
-
Sample Loading: Discard the flow-through from the last equilibration step and place the column in a new, clean collection tube. Carefully apply your reaction mixture to the center of the compact resin bed. For optimal separation, the sample volume should not exceed 10% of the resin bed volume.
-
Elution: Centrifuge the column at the same speed and time as the equilibration steps. The eluate in the collection tube is your purified protein conjugate. The excess this compound remains trapped in the column resin.
Protocol 2: Purification using Dialysis
This method is suitable for various sample volumes but requires several hours to complete.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa).
-
Dialysis buffer (at least 500 times the sample volume).
-
Large beaker (e.g., 1-4 L).
-
Magnetic stir plate and stir bar.
Methodology:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Secure one end of the tubing with a clip or knot. Load your reaction mixture into the tubing, leaving some space for headspace. Secure the other end.
-
Dialysis: Immerse the sealed tubing in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a magnetic stir plate and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours. Change the dialysis buffer completely. Repeat the buffer exchange at least two more times. An overnight dialysis step is common for the final exchange.
-
Sample Recovery: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified conjugate solution to a clean tube.
Protocol 3: Purification using Tangential Flow Filtration (TFF) / Diafiltration
TFF is a highly efficient method for purifying and concentrating larger volumes of biomolecules, making it ideal for scaling up production.
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette (e.g., Pellicon® capsule) with an appropriate MWCO (e.g., 30 kDa).
-
Diafiltration buffer.
Methodology:
-
System Setup: Install the TFF cassette and configure the system according to the manufacturer’s protocol.
-
Equilibration: Flush the system with water and then with the diafiltration buffer to remove any preservatives and prepare the membrane.
-
Sample Concentration (Optional): Load the reaction mixture into the reservoir. Begin recirculating the sample through the system and start removing permeate to concentrate the sample to a desired volume.
-
Diafiltration: Begin adding diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing away the small molecule impurities.
-
Buffer Volume: Perform the diafiltration for 5-10 diavolumes (i.e., 5-10 times the sample volume) to ensure near-complete removal of the excess this compound.
-
Final Concentration & Recovery: After diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume. Recover the purified, concentrated conjugate from the system.
Data Presentation: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (Desalting) | Dialysis | Tangential Flow Filtration (TFF) |
| Typical Scale | 10 µL - 5 mL | 100 µL - 100+ mL | 10 mL - 1000+ L |
| Processing Time | < 15 minutes | 12 - 48 hours | 1 - 4 hours |
| Typical Recovery | > 90% | > 90% (potential for loss on surfaces) | > 95% |
| Purity Achieved | High | High | Very High |
| Sample Dilution | Minimal | Significant (can be reconcentrated) | None (sample is concentrated) |
| Key Advantage | Speed and simplicity | Low cost, simple setup | Scalability, speed, and concentration |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Protein Precipitation: Buffer conditions (pH, salt) may be suboptimal, causing the conjugate to become insoluble. | Optimize buffer conditions. Consider adding solubilizing agents like arginine or polysorbate. |
| Nonspecific Adsorption: The protein may be sticking to the purification column, membrane, or tubing. | Use low protein-binding materials. Pre-treat the system with a blocking agent if necessary. | |
| Protein Degradation: Proteases present in the sample may be degrading the protein. | Add protease inhibitors to your buffers and keep the sample cold throughout the process. | |
| Residual Linker Detected | Insufficient Purification: The purification process was not extensive enough. | SEC: Ensure the correct column size and type for the separation. Dialysis: Increase the number of buffer changes and/or the duration of dialysis. TFF: Increase the number of diavolumes (e.g., from 5 to 10). |
| Protein Aggregation | Hydrophobic Interactions: The DBCO moiety is hydrophobic and high levels of conjugation can promote aggregation. | SEC: This method is effective at separating monomers from aggregates. General: Optimize the formulation buffer by adjusting pH, ionic strength, or including stabilizing excipients. |
Visualizations
Caption: General experimental workflow from conjugation to purification.
Caption: Decision tree for selecting the appropriate purification method.
References
Technical Support Center: Troubleshooting Protein Precipitation During Labeling with DBCO-PEG1-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein precipitation issues during labeling with DBCO-PEG1-NHS ester. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guide
Q1: My protein solution becomes cloudy and precipitates immediately after adding the this compound solution. What is the likely cause?
This is a common issue that can arise from several factors, often related to the introduction of the organic solvent used to dissolve the NHS ester and the physicochemical properties of the DBCO reagent itself.
-
High Organic Solvent Concentration: this compound is typically dissolved in an anhydrous organic solvent like DMSO or DMF.[1] Adding a large volume of this stock solution to your aqueous protein buffer can cause the protein to precipitate due to the sudden change in solvent polarity. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[2][3]
-
Poor Solubility of the NHS Ester: If the this compound is not fully dissolved in the organic solvent before addition to the protein solution, it can precipitate out in the aqueous buffer, leading to visible cloudiness.[2]
-
Hydrophobicity of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[4] When multiple DBCO molecules are attached to the protein surface, the overall hydrophobicity of the protein increases, which can lead to intermolecular aggregation and precipitation.
Q2: I'm observing protein precipitation during the incubation period of the labeling reaction. What could be happening?
Precipitation that occurs over time during the reaction is often a result of the labeling process itself or suboptimal reaction conditions.
-
Over-labeling of the Protein: Using a high molar excess of the this compound can lead to the modification of too many primary amines (lysine residues) on the protein surface. This "over-labeling" can significantly alter the protein's net charge and pI, leading to a decrease in solubility and subsequent precipitation. Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.
-
Suboptimal Buffer Conditions: The stability of your protein is highly dependent on the buffer's pH and ionic strength. If the reaction buffer is not optimal for your specific protein, the labeling process can further destabilize it, leading to aggregation. The reaction of NHS esters with primary amines is also pH-dependent, with an optimal range of pH 7.2-8.5.
-
High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the proximity of protein molecules, which can facilitate intermolecular interactions and aggregation, especially as the hydrophobic DBCO groups are added.
Q3: How can I optimize my experimental protocol to prevent protein precipitation?
Preventing precipitation requires careful optimization of several reaction parameters. A systematic approach is recommended.
-
Optimize the Molar Excess of this compound: Perform small-scale pilot reactions with varying molar ratios of the NHS ester to your protein to determine the optimal ratio that provides sufficient labeling without causing precipitation. It is often recommended to start with a lower molar excess and gradually increase it.
-
Control the Organic Solvent Concentration: Ensure the this compound is fully dissolved in the minimum amount of anhydrous DMSO or DMF necessary. The final concentration of the organic solvent in the reaction should be kept below 10%.
-
Optimize Buffer Conditions:
-
pH: The optimal pH for NHS ester labeling is typically between 8.3 and 8.5. However, ensure this pH is also suitable for your protein's stability. The pH of the buffer should be at least one unit away from the protein's isoelectric point (pI).
-
Buffer Composition: Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers, as buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.
-
Ionic Strength: The salt concentration can impact protein solubility. Experiment with different salt concentrations to find the optimal condition for your protein.
-
-
Adjust Protein Concentration: If precipitation occurs, try reducing the protein concentration. A typical starting protein concentration is 1-10 mg/mL.
-
Consider a Longer PEG Spacer: If the hydrophobicity of the DBCO group is the primary issue, using a DBCO-PEG-NHS ester with a longer PEG chain (e.g., DBCO-PEG4-NHS ester) can increase the hydrophilicity of the label and improve the solubility of the conjugated protein.
Experimental Protocols
A general protocol for labeling a protein with this compound is provided below. Note that optimization for your specific protein and application is crucial.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column or size-exclusion chromatography).
Procedure:
-
Protein Preparation: Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching solution to react with any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Quantitative Data Summary
The following table summarizes key quantitative parameters for protein labeling with DBCO-PEG-NHS esters, compiled from various sources.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The reaction is pH-dependent. Low pH protonates amines, while high pH increases NHS ester hydrolysis. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk. |
| Molar Excess of NHS Ester | 5-20 fold | This is a starting point and should be optimized. High excess can lead to precipitation. |
| Organic Solvent (DMSO/DMF) Concentration | < 10% (v/v) | High concentrations of organic solvents can denature and precipitate proteins. |
| Reaction Time | 1-4 hours at Room Temperature or Overnight at 4°C | Longer incubation may be needed at lower pH or temperature. |
| Quenching Reagent Concentration | 10-100 mM (final) | e.g., Tris or glycine. |
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for this compound protein labeling.
Causes of Protein Precipitation during Labeling
Caption: Factors leading to protein precipitation during labeling.
Frequently Asked Questions (FAQs)
Q4: Can I use a Tris-based buffer for my labeling reaction?
No, it is not recommended. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and will compete with the primary amines on your protein for reaction with the NHS ester, thereby reducing the labeling efficiency. Amine-free buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate, borate, or HEPES are recommended.
Q5: My this compound reagent is old. Can I still use it?
NHS esters are moisture-sensitive and can hydrolyze over time, especially with improper storage. Hydrolyzed NHS ester is no longer reactive with primary amines. It is crucial to use a fresh or properly stored reagent for efficient labeling. To avoid moisture condensation, always allow the vial to come to room temperature before opening.
Q6: What is the difference between DBCO-PEG1-NHS and DBCO-PEG4-NHS ester, and which one should I choose?
The number following "PEG" indicates the number of polyethylene glycol units in the spacer arm. DBCO-PEG4-NHS ester has a longer, more hydrophilic spacer arm than this compound. If you are experiencing protein precipitation due to the hydrophobicity of the DBCO group, switching to a reagent with a longer PEG spacer, like DBCO-PEG4-NHS ester, can improve the solubility of the labeled protein.
Q7: How do I remove the unreacted this compound after the reaction?
Excess, unreacted reagent can be removed using methods that separate molecules based on size, such as gel filtration (desalting columns) or dialysis. These methods are effective at separating the small molecule NHS ester from the much larger labeled protein.
Q8: Can I store the this compound solution after dissolving it in DMSO or DMF?
Stock solutions of NHS esters in anhydrous DMSO or DMF can be stored for a short period (e.g., 1-2 months at -20°C) if moisture is strictly excluded. However, for best results, it is always recommended to prepare the solution immediately before use, as the NHS ester is prone to hydrolysis. Aqueous solutions of NHS esters should be used immediately and cannot be stored.
References
impact of pH on DBCO-PEG1-NHS ester conjugation efficiency
Welcome to the technical support center for DBCO-PEG1-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency, with a specific focus on the impact of pH. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a primary amine?
The optimal pH for the reaction of an NHS ester with a primary amine (e.g., on a protein's lysine residue) is a compromise between maximizing the amine's nucleophilicity and minimizing the hydrolysis of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended.[1] A frequently cited optimal pH is between 8.3 and 8.5, which provides a good balance between reaction rate and NHS ester stability.[2]
Q2: Why is pH so critical for the conjugation reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH (below the pKa of the amine, typically around 10.5 for lysine), the amine is protonated (-NH3+), rendering it non-reactive. As the pH increases, more of the amine is deprotonated, increasing the reaction rate.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.[1]
Therefore, the ideal pH maximizes the concentration of reactive amine while minimizing the rate of NHS ester hydrolysis.
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4
-
HEPES buffer at a pH of 7.0-8.0
-
Borate buffer at a pH of 8.0-8.5
-
Bicarbonate buffer at a pH of 8.0-8.5
Q4: Are there any substances I should avoid in my reaction buffer?
Yes. Avoid buffers containing primary amines such as Tris (Tris-buffered saline, TBS) and glycine. Also, avoid buffers containing sodium azide, as the azide group can react with the DBCO moiety in a "click" reaction.
Q5: How does temperature affect the conjugation reaction?
The reaction can be performed at room temperature (e.g., for 1-2 hours) or at 4°C (typically overnight). Lower temperatures can help to slow down the hydrolysis of the NHS ester, which can be beneficial for sensitive proteins or when longer reaction times are required.
Troubleshooting Guide
Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5. Perform a pH optimization experiment by setting up small-scale reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5). |
| Hydrolyzed this compound | NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and use them promptly. |
| Presence of Competing Amines | Ensure your buffer is free of primary amines (e.g., Tris, glycine). If your protein sample is in an amine-containing buffer, perform a buffer exchange into a recommended buffer (e.g., PBS) before starting the conjugation. |
| Suboptimal Molar Ratio | The optimal molar ratio of this compound to your target molecule depends on the number of available amines and the desired degree of labeling. For proteins, a 10- to 20-fold molar excess of the NHS ester is a good starting point. You may need to perform a titration to find the optimal ratio for your specific application. |
| Low Protein Concentration | In dilute protein solutions, the competing hydrolysis reaction of the NHS ester can be more pronounced. If possible, increase the concentration of your protein in the reaction mixture. |
Data Presentation
The following table provides a summary of the expected relationship between reaction pH and the efficiency of this compound conjugation, as well as the competing hydrolysis reaction.
| pH | Relative Amine Reactivity | Relative NHS Ester Hydrolysis Rate | Expected Conjugation Efficiency |
| 6.5 | Low | Very Low | Low |
| 7.0 | Moderate | Low | Moderate |
| 7.5 | Good | Moderate | Good |
| 8.0 | High | High | High |
| 8.5 | Very High | Very High | Optimal |
| 9.0 | Very High | Extremely High | Suboptimal to Low |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of a this compound to a protein. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange your protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: pH Optimization of this compound Conjugation
This protocol describes how to perform a small-scale experiment to determine the optimal pH for your conjugation reaction.
Materials:
-
Same as Protocol 1
-
A series of Reaction Buffers with different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5)
Procedure:
-
Set up Parallel Reactions:
-
Prepare four separate aliquots of your protein solution, each in one of the different pH Reaction Buffers.
-
-
Add this compound:
-
Add the same molar excess of the freshly prepared this compound stock solution to each of the protein aliquots.
-
-
Incubate and Quench:
-
Incubate all reactions under the same conditions (time and temperature).
-
Quench all reactions as described in Protocol 1.
-
-
Analyze the Results:
-
Purify each of the reaction mixtures using the same method.
-
Analyze the degree of labeling for each conjugate using an appropriate method (e.g., mass spectrometry or UV-Vis spectroscopy if the DBCO group has a distinct absorbance).
-
Compare the results to determine which pH yielded the highest conjugation efficiency.
-
Visualizations
Caption: Chemical pathways in this compound conjugation.
References
Technical Support Center: Labeling Sterically Hindered Proteins with DBCO-PEG1-NHS Ester
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing DBCO-PEG1-NHS ester for protein labeling, with a particular focus on addressing the challenges associated with sterically hindered proteins. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a protein?
The optimal pH for NHS ester conjugation to primary amines (lysine residues and the N-terminus) is between 7.2 and 8.5.[1][2][3][4] A pH of 8.3-8.5 is often recommended as a starting point.[5] At lower pH, the primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
Q2: Which buffers should I use for the labeling reaction?
It is crucial to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided in the reaction mixture. However, Tris or glycine can be used to quench the reaction.
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
This compound, particularly non-sulfonated versions, can have poor water solubility. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution immediately before use. This stock solution can then be added to your protein solution in the appropriate reaction buffer. The final concentration of the organic solvent should ideally be kept low (e.g., below 10-15%) to avoid protein precipitation.
Q4: How can I determine if my protein has been successfully labeled?
Several methods can be used to assess the degree of labeling (DOL). A common and straightforward technique is UV-Vis spectroscopy, where the absorbance of the protein (at 280 nm) and the DBCO group (around 309 nm) are measured. Other methods include mass spectrometry to detect the mass shift corresponding to the attached label, and reverse-phase HPLC, where the labeled protein will have a longer retention time due to the hydrophobicity of the DBCO group.
Troubleshooting Guide
This guide addresses common problems encountered when labeling sterically hindered proteins with this compound.
Issue 1: Low Labeling Efficiency
Symptoms:
-
Low or no detectable signal from the DBCO label in downstream applications.
-
UV-Vis or mass spectrometry analysis indicates a low degree of labeling (DOL).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The primary amines on the protein surface may be inaccessible. Consider using a DBCO-PEG reagent with a longer PEG spacer arm to increase the reach of the reactive group. |
| Suboptimal pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter. For sensitive proteins, a lower pH (e.g., 7.4) can be used, but may require a longer incubation time. |
| NHS Ester Hydrolysis | NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. Always prepare fresh stock solutions of the this compound immediately before use. If hydrolysis is suspected, consider performing the reaction at 4°C for a longer duration (e.g., overnight). |
| Incorrect Buffer Composition | Ensure your buffer is free of primary amines like Tris or glycine. If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, HEPES) before labeling. |
| Low Reactant Concentrations | Low protein concentrations can favor the competing hydrolysis reaction. If possible, increase the protein concentration (a minimum of 2 mg/mL is often recommended). You can also try increasing the molar excess of the this compound. |
| Inaccessible Lysine Residues | The protein's tertiary structure may shield lysine residues from the labeling reagent. If structural information is available, assess the accessibility of lysine residues. |
Issue 2: Protein Aggregation or Precipitation
Symptoms:
-
Visible precipitate forms during or after the labeling reaction.
-
The protein solution becomes cloudy.
-
Analysis by size-exclusion chromatography (SEC) shows high molecular weight aggregates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Molar Excess of Reagent | A large excess of the hydrophobic DBCO reagent can lead to its precipitation or cause extensive protein modification, leading to aggregation. Perform pilot experiments with varying molar ratios of the DBCO reagent to find the optimal balance between labeling efficiency and protein stability. |
| High Degree of Labeling | Excessive labeling can alter the protein's surface properties and lead to aggregation. Reduce the molar excess of the DBCO reagent or the reaction time. |
| Suboptimal Buffer Conditions | The buffer may not be optimal for your protein's stability. Ensure the pH and salt concentration are appropriate for your specific protein. |
| High Protein Concentration | While higher protein concentrations can improve labeling efficiency, they may also increase the risk of aggregation for some proteins. If aggregation is observed, try reducing the protein concentration. |
| Hydrophobicity of the DBCO Moiety | The DBCO group is hydrophobic and its addition to the protein surface can promote aggregation. Using a DBCO reagent with a hydrophilic PEG spacer can help mitigate this. |
Issue 3: Inconsistent Labeling Results
Symptoms:
-
High variability in the degree of labeling between experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | The this compound is moisture-sensitive. Ensure the reagent is stored properly under desiccated conditions and allow the vial to come to room temperature before opening to prevent condensation. Prepare stock solutions fresh for each experiment. |
| pH Fluctuation | During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. Use a more concentrated buffer to maintain a stable pH throughout the reaction. |
| Variable Reagent Quality | Use high-quality, anhydrous DMSO or DMF for preparing the stock solution. Ensure the DMF is amine-free. |
Experimental Protocols
Protocol 1: Standard Labeling of a Sterically Hindered Protein
This protocol provides a general guideline. Optimization of molar excess, incubation time, and temperature may be necessary for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Calculate Molar Excess: Determine the desired molar excess of the DBCO reagent. For sterically hindered proteins, a higher molar excess (e.g., 20- to 50-fold) may be required compared to less hindered proteins. It is recommended to perform a titration to find the optimal ratio.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Longer incubation times may be necessary for sterically hindered sites.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and ~309 nm (A309) using a spectrophotometer.
-
Calculate the concentration of the protein. A correction factor for the absorbance of the DBCO label at 280 nm may be needed for accurate quantification.
-
Calculate the DOL using the following formula, where ε is the molar extinction coefficient:
DOL = (A309 * ε_protein) / [(A280 - (A309 * Correction Factor)) * ε_DBCO]
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
strategies to minimize off-target labeling with DBCO-PEG1-NHS ester
This guide provides researchers, scientists, and drug development professionals with strategies to minimize off-target labeling when using DBCO-PEG1-NHS ester. It includes frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target labeling with this compound?
A1: The N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines (-NH₂), which are abundant on biomolecules at the N-terminus and on the side chains of lysine residues.[1] However, off-target labeling can occur due to two main reasons:
-
Reaction with other nucleophiles: Besides primary amines, NHS esters can react with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[2] These side reactions are generally less favorable but can become significant under non-optimal conditions.
-
Hydrolysis: The NHS ester can react with water (hydrolysis), which converts it into a non-reactive carboxylic acid. This hydrolyzed, un-reactive label can then bind non-specifically to the protein or other surfaces, leading to high background signals.[2][3] The rate of hydrolysis is highly dependent on pH.[4]
Q2: What is the optimal pH for labeling with this compound to ensure specificity?
A2: The optimal pH for NHS ester labeling is a balance between maximizing amine reactivity and minimizing hydrolysis. The recommended pH range is typically between 7.2 and 8.5.
-
Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), rendering them poor nucleophiles and slowing the desired reaction.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which competes with the labeling reaction and reduces efficiency. For many applications, a pH of 8.3-8.5 is considered optimal for efficient labeling.
Q3: Which buffers should I use, and which should I avoid?
A3: It is critical to use a buffer that does not contain primary amines.
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable choices. A common and effective buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These molecules will compete with your target biomolecule for the this compound, significantly reducing labeling efficiency.
Q4: How do I stop (quench) the labeling reaction?
A4: To prevent prolonged or unwanted reactions, the unreacted this compound should be quenched. This is done by adding a small molecule with a primary amine. Common quenching agents include Tris, glycine, or ethanolamine at a final concentration of 20-100 mM. After addition, the quenching reaction should proceed for about 15-30 minutes at room temperature.
Q5: How can I remove unreacted this compound after the reaction?
A5: Removing unreacted and hydrolyzed ester is crucial to reduce non-specific binding and background signals in downstream applications. Common purification methods include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is the most common method for macromolecules, effectively separating the labeled protein from smaller, unreacted reagents.
-
Dialysis: Suitable for larger sample volumes, this method involves exchanging the buffer to remove small molecules over time.
-
Tangential Flow Filtration (TFF): An efficient method for larger scale preparations that uses a membrane to separate molecules based on size.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: Reaction pH is too low (<7.2) or too high (>9.0). | Verify buffer pH is within the optimal 7.2-8.5 range using a calibrated meter. For many proteins, pH 8.3 is a good starting point. |
| Inactive NHS Ester: Reagent has hydrolyzed due to improper storage or handling. | Store this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS, phosphate, or bicarbonate buffer before labeling. | |
| Low Reactant Concentration: Dilute protein solutions (<1 mg/mL) reduce reaction kinetics. | If possible, concentrate the protein to >2 mg/mL. A higher molar excess of the NHS ester may be required for dilute solutions. | |
| High Off-Target Labeling / High Background | Excessive Molar Ratio: Too much this compound was used, leading to modification of secondary sites. | Reduce the molar excess of the NHS ester. Perform a titration experiment to find the optimal ratio for your specific protein. |
| Reaction Time Too Long: Extended incubation increases the chance of side reactions. | Reduce the incubation time. Typical reactions run for 30-60 minutes at room temperature or 2-4 hours at 4°C. | |
| Inefficient Quenching/Purification: Unreacted or hydrolyzed label remains in the sample. | Ensure the quenching step is performed correctly. Use a validated purification method like a desalting column to thoroughly remove all small molecules post-reaction. | |
| Protein Precipitation/Aggregation | High Degree of Labeling (DOL): Over-labeling can alter protein conformation and solubility. | Decrease the molar excess of the this compound to lower the DOL. |
| Organic Solvent: High concentration of DMSO or DMF from the ester stock solution can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10% (v/v). | |
| pH Stress: The protein may be unstable at the optimal labeling pH. | Perform the reaction at a lower pH (e.g., 7.4), but be prepared to increase the reaction time to compensate for slower kinetics. |
Quantitative Data Summary
Table 1: Recommended Molar Excess of this compound
| Protein Concentration | Recommended Starting Molar Excess (Ester:Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentration drives more efficient labeling kinetics. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibodies and other proteins. |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics and competing hydrolysis. |
Table 2: Effect of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Implication for Labeling |
| 7.0 | 4-5 hours (at 0°C) | Reaction is slow but stable; requires longer incubation. |
| 8.0 | ~3.5 hours (at RT) | Good balance of reactivity and stability. |
| 8.6 | ~10 minutes (at 4°C) | Hydrolysis is very rapid, significantly competing with the desired reaction. |
| 9.0 | ~2 hours (at RT) | High risk of hydrolysis outcompeting the aminolysis reaction. |
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
This protocol is a general guideline for labeling a protein such as an antibody. Optimization may be required.
-
Buffer Preparation: Prepare an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or 0.1 M phosphate buffer, 150 mM NaCl, pH 7.5).
-
Protein Preparation: Ensure the protein is in the labeling buffer at a concentration of 2-5 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous (dry) DMSO or DMF to create a 10-20 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (see Table 1). Add the ester solution dropwise while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Immediately purify the labeled protein conjugate from unreacted ester and byproducts using a desalting column (size exclusion chromatography) or dialysis.
Protocol 2: Quality Control - Checking NHS Ester Activity
If you suspect your this compound has been compromised by moisture, you can perform this simple QC test before your experiment.
-
Materials: Spectrophotometer, quartz cuvettes, amine-free buffer (e.g., PBS, pH 7.4), 0.5 N NaOH.
-
Initial Measurement: Dissolve 1-2 mg of the this compound in 2 mL of amine-free buffer. Prepare a buffer-only control. Immediately measure the absorbance at 260 nm (A₂₆₀), using the buffer to zero the instrument.
-
Forced Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds. This will rapidly hydrolyze all active NHS esters.
-
Final Measurement: Within one minute, measure the A₂₆₀ of the base-hydrolyzed solution.
-
Interpretation: The hydrolysis product (N-hydroxysuccinimide) absorbs light at 260 nm. If the A₂₆₀ of the base-hydrolyzed sample is significantly greater than the initial A₂₆₀, the reagent is active. If there is little to no change, the reagent has likely already hydrolyzed and is inactive.
Visualizations
References
Technical Support Center: Optimizing DBCO-PEG1-NHS Ester to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of DBCO-PEG1-NHS ester to protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A pivotal step in bioconjugation is determining the optimal molar excess of the DBCO reagent.[1] A general recommendation is to start with a 10- to 20-fold molar excess of the DBCO-NHS ester for proteins at a concentration of >1 to 5 mg/mL.[2] For more dilute protein samples (< 5 mg/mL), a higher molar excess of 20- to 50-fold may be necessary to achieve a desirable degree of labeling.[3][4] It is crucial to empirically determine the optimal ratio for each specific protein and application.[1]
Q2: How does protein concentration affect the conjugation efficiency?
Protein concentration is a critical parameter in the conjugation reaction. Higher protein concentrations (1-5 mg/mL) can enhance reaction efficiency. However, increased proximity of protein molecules may also elevate the risk of aggregation. If you observe protein aggregation, consider reducing the protein concentration.
Q3: What are the optimal buffer conditions for the conjugation reaction?
The choice of buffer significantly impacts the success of the conjugation. It is essential to use an amine-free buffer to prevent competition with the NHS ester reaction. Recommended buffers include Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0, HEPES, or borate buffer. The pH should be maintained between 7 and 9 to favor the acylation of primary amines while minimizing the hydrolysis of the NHS ester. Avoid buffers containing primary amines like Tris or glycine, as they will quench the reaction.
Q4: My protein is aggregating after adding the DBCO reagent. What can I do?
Protein aggregation upon addition of the DBCO reagent is a common challenge, often attributed to the hydrophobic nature of the DBCO moiety. Here are several troubleshooting strategies:
-
Optimize the Molar Ratio: A high molar excess of the DBCO-NHS ester can lead to extensive and uncontrolled modification of the protein surface, increasing hydrophobicity and causing aggregation. Using a molar excess of 5 to 10 moles of DBCO per mole of antibody has been shown to provide a high conjugation yield while minimizing precipitation.
-
Use PEGylated DBCO Reagents: Incorporating a polyethylene glycol (PEG) spacer between the DBCO and NHS ester can enhance the hydrophilicity of the reagent, thereby reducing the aggregation of the conjugated protein.
-
Adjust Reaction Conditions: Consider lowering the protein concentration or performing the incubation at a lower temperature (e.g., 4°C for a longer duration) to slow down the reaction and minimize aggregation.
Q5: How can I remove unreacted this compound after the conjugation reaction?
Complete removal of the excess, unreacted DBCO reagent is crucial for downstream applications. Several methods are effective for this purification step:
-
Desalting Spin Columns: These are ideal for the rapid removal of small molecules from the protein conjugate.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size, effectively removing the smaller DBCO reagent from the larger protein conjugate.
-
Dialysis: A straightforward and effective method for removing small, unreacted molecules and for buffer exchange.
-
Tangential Flow Filtration (TFF): A scalable method suitable for larger sample volumes, efficiently removing small molecule impurities and facilitating buffer exchange.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Insufficient molar excess of this compound. | Increase the molar ratio of the DBCO reagent to protein. For sensitive or low-concentration proteins, a 20-40 fold excess may be required. |
| Suboptimal reaction buffer (e.g., presence of primary amines). | Ensure the use of an amine-free buffer such as PBS at a pH of 7.2-8.0. | |
| Hydrolysis of DBCO-NHS ester. | Prepare the DBCO-NHS ester stock solution immediately before use in an anhydrous solvent like DMSO or DMF. | |
| Protein Aggregation/Precipitation | High molar excess of DBCO reagent leading to over-labeling and increased hydrophobicity. | Reduce the molar excess of the DBCO-NHS ester. A 5-10 fold excess is often optimal to maximize yield while avoiding precipitation. |
| High protein concentration. | Decrease the protein concentration in the reaction mixture. | |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the buffer composition to ensure protein stability. | |
| Low Recovery of Conjugated Protein | Aggregation and subsequent loss during purification. | Use a lower molar excess of the DBCO reagent or employ PEGylated DBCO reagents to enhance solubility. |
| Non-specific binding to purification columns or membranes. | Screen different purification resins or membranes to minimize non-specific binding. | |
| Inefficient purification method. | Select a purification method appropriate for the size and properties of your protein conjugate (e.g., SEC, TFF). |
Experimental Protocols
Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to a Protein
This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (lysine residues).
-
Reagent Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Alternatively, incubation can be performed at 4°C for 4-12 hours.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Remove the unreacted this compound and quenching agent using a desalting spin column, size-exclusion chromatography, or dialysis.
-
Protocol 2: Characterization of DBCO-Conjugated Protein
-
Purity Analysis:
-
Analyze the purity of the conjugate using SDS-PAGE. A successful conjugation may result in a slight increase in the molecular weight of the protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Visualizing the Process
References
avoiding aggregation of ADCs made with DBCO-PEG1-NHS ester
Technical Support Center: ADC Development
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and answers to frequently asked questions regarding the aggregation of ADCs, with a specific focus on conjugates synthesized using DBCO-PEG1-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher-order species, ranging from soluble dimers to large, insoluble precipitates.[1][2] This is a critical quality attribute to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1][2] Specifically, aggregates can lead to altered pharmacokinetics, reduced potency, and an increased risk of immunogenic reactions or off-target toxicity.[1]
Q2: What are the primary causes of ADC aggregation when using a this compound linker?
A2: The primary cause of aggregation is the increase in the antibody's surface hydrophobicity after conjugation. Both the cytotoxic drug payload and the dibenzocyclooctyne (DBCO) moiety of the linker are often hydrophobic. Attaching multiple copies of this drug-linker construct to the antibody surface creates hydrophobic patches that can interact with similar patches on other ADC molecules, leading to self-association and aggregation.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A3: The Drug-to-Antibody Ratio (DAR) is a critical factor influencing aggregation. A higher DAR means more hydrophobic drug-linker molecules are attached to each antibody, which generally leads to a significant increase in the ADC's overall hydrophobicity. This heightened hydrophobicity directly correlates with a greater propensity for the ADC to aggregate. Finding a balance that maximizes efficacy while minimizing aggregation is a key goal in ADC development.
Q4: Can the conjugation process itself induce aggregation?
A4: Yes. The conditions required for the conjugation reaction are often not optimal for antibody stability. Factors such as pH, temperature, and the use of organic co-solvents (like DMSO, used to dissolve the this compound) can disrupt the antibody's structure, exposing hydrophobic regions and promoting aggregation.
Q5: What methods are used to detect and quantify ADC aggregation?
A5: The industry standard for quantifying soluble ADC aggregates is Size Exclusion Chromatography (SEC) , often performed with High-Performance Liquid Chromatography (SEC-HPLC). This technique separates molecules based on their hydrodynamic volume, allowing for the precise measurement of monomers, dimers, and other high-molecular-weight species. Other valuable techniques include Dynamic Light Scattering (DLS) , which is highly sensitive for detecting the presence of large aggregates, and Analytical Ultracentrifugation (AUC) , which can characterize aggregation under various formulation conditions without the potential for interactions with a chromatography column.
Troubleshooting Guide: ADC Aggregation
This guide addresses common issues of aggregation observed during the synthesis and purification of ADCs using this compound.
| Problem / Observation | Potential Cause | Recommended Solution & Rationale |
| Visible precipitation or cloudiness during/after the conjugation reaction. | 1. High DAR / Over-labeling: Too many hydrophobic drug-linkers have been attached. | Optimize Molar Ratio: Reduce the molar excess of this compound relative to the antibody in the labeling step. Start with a lower ratio (e.g., 5-fold excess) and titrate up. |
| 2. Unfavorable Buffer Conditions: The reaction buffer's pH or composition is destabilizing the antibody. | Buffer Screening: Ensure the conjugation buffer pH is between 7.2 and 8.5 for the NHS ester reaction. Screen different buffers (e.g., phosphate, borate, HEPES) to find one that maintains antibody stability while allowing efficient conjugation. | |
| 3. High Organic Co-solvent Concentration: The concentration of DMSO or DMF used to dissolve the linker is too high, denaturing the antibody. | Minimize Co-solvent: Use the lowest possible volume of a high-concentration stock of the this compound to minimize the final percentage of organic solvent in the reaction mixture (ideally <10%). Add the dissolved linker slowly with gentle mixing. | |
| High percentage of aggregates (>5%) detected by SEC-HPLC post-purification. | 1. Sub-optimal Purification: The purification method is not adequately removing pre-existing aggregates. | Refine Purification Strategy: Use a high-resolution SEC column for purification to separate monomers from aggregates. Consider alternative methods like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEC), which can also resolve different species. |
| 2. Hydrophobicity of Payload: The specific drug payload is extremely hydrophobic, driving aggregation even at a low DAR. | Linker Modification: While the payload is fixed, consider using a linker with a more hydrophilic spacer (e.g., a longer PEG chain like PEG4 or PEG8) instead of PEG1 to help shield the hydrophobic components and improve solubility. | |
| 3. Concentration-Dependent Aggregation: The ADC is prone to aggregation at the high concentrations used during purification or formulation. | Reduce Concentration: Perform purification and final formulation steps at a lower protein concentration. Analyze aggregation at different concentrations using DLS or AUC to understand this behavior. | |
| ADC appears stable initially but aggregates over time in storage. | 1. Incorrect Storage Buffer: The formulation buffer is not optimized for long-term stability. | Formulation Screening: Screen various formulation buffers with different pH values (typically pH 5.0-7.0) and include stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (polysorbate 20/80). |
| 2. Physical Instability: Freeze-thaw cycles or mechanical stress (e.g., agitation) are inducing aggregation. | Optimize Storage Conditions: Store the ADC in a stabilizing buffer at 4°C for short-term or flash-freeze in single-use aliquots and store at -80°C for long-term. Avoid repeated freeze-thaw cycles. If lyophilization is an option, develop a formulation with appropriate cryoprotectants. |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis via this compound and SPAAC
This protocol outlines the modification of an antibody with the DBCO-linker, followed by conjugation to an azide-modified payload.
Part A: Antibody Modification with this compound
-
Antibody Preparation: Dialyze the monoclonal antibody (mAb) into an amine-free buffer, such as Phosphate Buffered Saline (PBS), at pH 7.4-8.0. Adjust the mAb concentration to 2-5 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the dissolved this compound to the antibody solution. Perform the addition slowly while gently stirring. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification of DBCO-mAb: Remove excess, unreacted DBCO-linker using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or via dialysis against PBS, pH 7.4.
Part B: Conjugation of Azide-Payload via Click Chemistry
-
Payload Preparation: Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 2 to 4-fold molar excess of the azide-payload to the purified DBCO-modified antibody.
-
Incubation: Incubate the reaction overnight (12-16 hours) at 4°C or for 4 hours at room temperature with gentle mixing to facilitate the strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Final ADC Purification: Purify the final ADC product to remove unreacted payload and any aggregates. Size Exclusion Chromatography (SEC) is the most common and effective method for this final cleanup step.
Protocol 2: Quantification of ADC Aggregates by SEC-HPLC
-
System Preparation: Use an HPLC system equipped with a UV detector and an appropriate Size Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC 300Å or equivalent).
-
Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate or saline buffer (e.g., 150 mM sodium phosphate, pH 7.0). For more hydrophobic ADCs, the addition of a small amount of organic modifier (e.g., 5-15% isopropanol) may be necessary to prevent non-specific interactions with the column matrix.
-
Sample Preparation: Dilute the purified ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
Analysis: Inject 10-20 µL of the sample onto the column. Run the analysis at a typical flow rate of 0.5-1.0 mL/min for an analytical column.
-
Data Interpretation: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the main monomer peak, and then any smaller fragment species. Integrate the peak areas to calculate the percentage of high-molecular-weight species (aggregates) relative to the total area of all protein-related peaks.
Visual Guides
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow for ADC synthesis and a decision tree for troubleshooting aggregation issues.
Caption: Experimental workflow for a two-step ADC synthesis.
Caption: Decision tree for troubleshooting ADC aggregation.
Caption: Mechanism of ADC aggregation via hydrophobic interactions.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing DBCO-Protein Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of dibenzocyclooctyne (DBCO)-protein conjugates is critical for ensuring the quality, efficacy, and reproducibility of novel therapeutics and research tools like antibody-drug conjugates (ADCs). This guide provides an objective comparison of common analytical techniques used to validate these conjugates, supported by experimental data and detailed protocols.
The characterization of DBCO-protein conjugates typically involves confirming the successful attachment of the DBCO moiety, determining the degree of labeling (DOL), and assessing the purity and stability of the final product. A multi-faceted analytical approach is often necessary for a comprehensive understanding of the conjugate's properties.
Core Analytical Techniques
A variety of techniques are employed to analyze DBCO-protein conjugates, each providing unique insights into the final product. The most common methods include UV-Vis Spectrophotometry, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the protein, and the available instrumentation. While mass spectrometry provides the most detailed molecular-weight information, other methods like HPLC and UV-Vis spectroscopy offer valuable data on purity and the degree of labeling.
| Feature | UV-Vis Spectrophotometry | Mass Spectrometry (ESI-MS, MALDI-TOF) | HPLC (RP-HPLC, HIC, SEC) | SDS-PAGE |
| Principle | Measures light absorbance at specific wavelengths. | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on physicochemical properties (hydrophobicity, size, charge). | Separates proteins based on molecular weight. |
| Information Provided | Degree of Labeling (DOL). | - Confirmation of covalent bond formation.- Precise molecular weight of the conjugate.- Distribution of labeled species. | - Purity of the conjugate.- Separation of labeled from unlabeled protein.- Quantification of aggregation. | Visualization of a molecular weight shift upon conjugation. |
| Advantages | - Quick and simple.- Non-destructive.- Uses common laboratory equipment. | - Highly accurate and sensitive.- Provides detailed molecular information. | - High resolution and sensitivity.- Provides both qualitative and quantitative data.- Can be used for purification. | - Simple and widely available.- Provides a quick qualitative assessment. |
| Limitations | - Indirect method.- Can be affected by other molecules that absorb in the same region.- Does not confirm the site of labeling. | - Requires specialized equipment.- Can be complex to interpret data. | - Can be time-consuming.- RP-HPLC may use denaturing conditions. | - Low resolution.- Not suitable for small molecule labeling.- Does not provide precise quantitative data. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general guidelines and may require optimization based on the specific protein and DBCO reagent used.
Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This method calculates the average number of DBCO molecules per protein by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[1][2]
Protocol:
-
For samples with high concentrations, dilute a small amount of the purified conjugate with an appropriate buffer (e.g., PBS).[3]
-
Measure the absorbance of the protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[3][4]
-
Calculate the DOL using the following formula:
-
Protein Concentration (M) = [(A280 - (A309 * CF)) / ε_protein]
-
DBCO Concentration (M) = A309 / ε_DBCO
-
DOL = DBCO Concentration / Protein Concentration
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the DBCO group's absorbance at 280 nm (typically around 0.90 to 1.089).
-
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry provides the most accurate determination of the conjugate's molecular weight, confirming successful conjugation and revealing the distribution of different labeled species.
Protocol (MALDI-TOF):
-
Prepare a matrix solution (e.g., 20 mg/mL α-CHCA in 70/30 (v/v) ACN:5% formic acid).
-
Mix the purified DBCO-protein conjugate with the matrix solution.
-
Spot the mixture onto a MALDI plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer.
-
The resulting spectrum will show a mass shift between the unconjugated protein and the DBCO-protein conjugate, corresponding to the mass of the attached DBCO moieties.
Purity Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase, allowing for separation from the unconjugated protein.
Protocol:
-
Column: Use a HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 7.0.
-
Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection: Monitor absorbance at 280 nm (for protein) and 309 nm (for DBCO).
-
The unconjugated protein will elute first, followed by the more hydrophobic DBCO-protein conjugates.
Molecular Weight Shift Analysis by SDS-PAGE
SDS-PAGE can visualize a shift in the molecular weight of the protein after conjugation with DBCO.
Protocol:
-
Mix the protein samples (unconjugated control and DBCO-protein conjugate) with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
A band shift to a higher molecular weight for the conjugated sample compared to the unconjugated control indicates successful conjugation.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the interplay between different analytical techniques.
Caption: General workflow for creating and characterizing DBCO-protein conjugates.
Caption: Relationship between different analytical techniques for conjugate characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
A Head-to-Head Comparison: DBCO-PEG1-NHS Ester vs. SMCC Crosslinkers for Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of a crosslinker is a critical decision that can significantly impact the stability, efficacy, and homogeneity of the final conjugate. For researchers, scientists, and drug development professionals, understanding the nuances of different crosslinking chemistries is paramount. This guide provides an objective, data-driven comparison of two widely used heterobifunctional crosslinkers: the modern DBCO-PEG1-NHS ester, a key player in copper-free click chemistry, and the conventional SMCC, a stalwart in amine-to-thiol conjugation.
Introduction to the Crosslinkers
This compound is a heterobifunctional linker that combines the power of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," with traditional amine chemistry.[1] It features a dibenzocyclooctyne (DBCO) group for rapid and specific reaction with azide-modified molecules and an N-hydroxysuccinimide (NHS) ester that efficiently reacts with primary amines, such as those found on lysine residues of proteins.[2] The short polyethylene glycol (PEG1) spacer enhances solubility and provides a defined length to the linkage.[2]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic heterobifunctional crosslinker that facilitates the covalent linkage of molecules containing primary amines and sulfhydryl (thiol) groups.[3] It possesses an NHS ester for reacting with amines and a maleimide group for targeting thiols, such as those on cysteine residues.[3] The cyclohexane bridge in its structure confers stability to the maleimide group, reducing its susceptibility to hydrolysis.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between these two crosslinkers lies in their reaction mechanisms, which dictates their specificity and applications.
This compound: A Two-Step Bioorthogonal Ligation
The conjugation strategy with this compound typically involves two distinct steps. First, the NHS ester reacts with a primary amine on one biomolecule, introducing the DBCO moiety. Subsequently, this DBCO-activated molecule reacts with a second biomolecule containing an azide group through a copper-free click chemistry reaction. This bioorthogonal nature of the DBCO-azide reaction ensures high specificity, as these functional groups do not react with other naturally occurring functional groups in biological systems.
SMCC: A Sequential Amine and Thiol Reaction
SMCC also employs a two-step conjugation process. The NHS ester first reacts with the primary amines of one molecule. In the second step, the maleimide group of the now-activated molecule reacts with sulfhydryl groups on a second molecule to form a stable thioether bond. This sequential addition minimizes the formation of homodimers.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and SMCC often comes down to the specific requirements of the application, including the desired stability of the final conjugate and the functional groups available on the biomolecules.
| Feature | This compound | SMCC |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Click Chemistry | NHS ester aminolysis followed by Maleimide-thiol addition |
| Reactive Partners | Primary Amines & Azides | Primary Amines & Sulfhydryls |
| Specificity | High (Bioorthogonal) | Moderate (potential for side reactions with other nucleophiles) |
| Reaction Conditions | Physiological pH (typically 7-9 for NHS ester reaction) | pH 7-9 for NHS ester reaction; pH 6.5-7.5 for maleimide reaction |
| Stability of Linkage | High (Triazole bond) | Moderate (Thioether bond susceptible to retro-Michael reaction) |
| Solubility | Enhanced by PEG spacer | Requires organic solvent (water-soluble version, Sulfo-SMCC, is available) |
Quantitative Stability Comparison
A critical differentiator between the conjugates formed by these two linkers is their stability, particularly in a biological environment. The thioether bond formed by the maleimide-thiol reaction in SMCC conjugates is susceptible to a retro-Michael reaction and can undergo exchange with other thiols present in serum, such as albumin. In contrast, the triazole linkage formed from the DBCO-azide click reaction is generally considered highly stable under physiological conditions.
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can sometimes lead to aggregation. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. |
This data highlights the significantly lower stability of the maleimide-thiol linkage compared to the DBCO-azide linkage in the presence of a key biological thiol, glutathione.
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with this compound
This protocol outlines the steps for activating an antibody with this compound for subsequent conjugation to an azide-containing molecule.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Antibody Activation: Add a 20-30 fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept low to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired buffer.
-
Copper-Free Click Reaction: The DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule. Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule and incubate overnight at 4°C.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove excess azide-containing molecules.
Protocol 2: Two-Step Conjugation using SMCC
This protocol describes the conjugation of two proteins (Protein-NH2 and Protein-SH) using SMCC.
Materials:
-
Protein-NH2 solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein-SH solution
-
SMCC
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Activation of Protein-NH2: Add the SMCC stock solution to the Protein-NH2 solution. The molar ratio of SMCC to protein will need to be optimized but is typically in the range of 10- to 50-fold molar excess.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification of Activated Protein: Remove excess, unreacted SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
Conjugation to Protein-SH: Immediately add the purified maleimide-activated protein to the Protein-SH solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Final Purification: Purify the conjugate to remove unreacted proteins and byproducts using an appropriate chromatography method.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Experimental workflow for bioconjugation using SMCC.
Conclusion and Recommendations
Both this compound and SMCC are powerful tools for bioconjugation, each with its own set of advantages and ideal applications.
Choose this compound when:
-
High stability is paramount: The triazole linkage formed via click chemistry offers superior stability compared to the thioether bond from SMCC, which is crucial for in vivo applications.
-
High specificity is required: The bioorthogonal nature of the DBCO-azide reaction minimizes off-target reactions in complex biological mixtures.
-
Working with azide-modified molecules: This linker is specifically designed for click chemistry with azides.
Choose SMCC when:
-
Working with well-defined systems: For conjugating purified proteins or other molecules where primary amines and thiols are the intended reactive partners, SMCC is a robust and well-documented choice.
-
A water-soluble option is needed: The availability of Sulfo-SMCC provides an alternative for applications where the use of organic solvents is undesirable.
-
Cost is a primary consideration: As a more established technology, SMCC and its derivatives can be a more economical choice.
Ultimately, the optimal crosslinker is application-dependent. For cutting-edge therapeutic development, such as antibody-drug conjugates requiring high in vivo stability, the superior stability of a DBCO-based linker often justifies its use. For more routine applications like enzyme-antibody conjugation for immunoassays, the proven and economical SMCC linker remains an excellent and widely used standard.
References
The Shortest Link: Unveiling the Advantages of DBCO-PEG1-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the therapeutic efficacy of molecules like antibody-drug conjugates (ADCs). While polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility and stability, the length of the PEG chain is a crucial parameter. This guide provides an objective comparison of the shortest PEG variant, DBCO-PEG1-NHS ester, with its longer chain counterparts, supported by experimental data to inform the selection of the optimal linker for specific applications.
The fundamental trade-off in PEG linker length revolves around steric hindrance versus pharmacokinetic benefits. Shorter PEG chains, such as the single ethylene glycol unit in this compound, are often favored in applications where minimizing steric hindrance is paramount to preserving the biological activity of the conjugated molecule.[1] Conversely, longer PEG chains are typically employed to increase the hydrodynamic size of the bioconjugate, which can prolong its circulation half-life and reduce immunogenicity.[1]
Head-to-Head Comparison: Performance Metrics
The selection of a DBCO-PEG-NHS ester linker length can significantly impact key performance parameters of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the influence of PEG chain length on drug-to-antibody ratio (DAR), receptor binding affinity, and pharmacokinetic profiles.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Linker Chemistry | Average DAR | Reference |
| PEG2 | Val-Cit-PABC | 3.9 | [2][3] |
| PEG8 | Val-Cit-PABC | 2.4 | [2] |
| PEG12 | Val-Ala-PABC | 3.0 | |
| PEG12 | Val-Cit-PABC | 2.7 |
This data suggests that shorter PEG linkers can sometimes lead to higher DAR values, potentially due to reduced steric hindrance during the conjugation reaction.
Table 2: Influence of Mini-PEG Spacer Length on Receptor Binding Affinity
| PEG Linker Length | Target Receptor | IC50 (nM) | Reference |
| PEG2 | GRPR | 3.1 ± 0.2 | |
| PEG3 | GRPR | 3.9 ± 0.3 | |
| PEG4 | GRPR | 5.4 ± 0.4 | |
| PEG6 | GRPR | 5.8 ± 0.3 |
In this study on Gastrin-Releasing Peptide Receptor (GRPR) binding, shorter PEG linkers resulted in lower IC50 values, indicating a higher binding affinity. This highlights a potential advantage of shorter linkers in preserving the biological function of the conjugated molecule.
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1.0 | |
| PEG4 | ~4.5 | 1.9 | |
| PEG8 | ~2.5 | 3.4 | |
| PEG12 | ~2.0 | 4.3 |
Longer PEG chains generally lead to a decreased clearance rate and therefore a longer in vivo half-life. However, even short PEG linkers like PEG4 can significantly improve pharmacokinetic properties compared to non-PEGylated counterparts.
The Verdict: When to Choose this compound
The evidence suggests that this compound is the optimal choice in scenarios where:
-
Preservation of Binding Affinity is Critical: For antibodies, small molecules, or peptides where the binding to a target receptor is paramount, the minimal steric hindrance of a PEG1 linker can be a significant advantage.
-
High Drug-to-Antibody Ratio is Desired: In some instances, shorter linkers may facilitate a higher degree of conjugation.
-
A Compact Bioconjugate is Required: When the overall size of the final product is a concern, a PEG1 linker provides the necessary functionality with minimal added bulk.
Longer PEG linkers are more suitable when the primary goal is to enhance the solubility of a hydrophobic payload or to significantly extend the circulation half-life of the bioconjugate.
Visualizing the Process: Experimental Workflows
To provide a clearer understanding of the bioconjugation process, the following diagrams illustrate the key experimental workflows.
Caption: A generalized workflow for bioconjugation using DBCO-PEG-NHS ester.
Caption: Shorter PEG linkers minimize steric hindrance at the conjugation site.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Protocol 1: NHS Ester Conjugation to a Protein
Objective: To covalently attach a DBCO-PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEGn-NHS ester (n=1 or longer)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-PEGn-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEGn-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEGn-NHS ester and other small molecules by size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the purified DBCO-labeled protein with a 1.5- to 5-fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time may vary depending on the specific reactants.
-
Purification: If necessary, purify the final bioconjugate from excess azide-containing molecule using an appropriate method such as size-exclusion chromatography.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the biological activity of an ADC with different PEG linker lengths.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths. Include a non-treated control and a control with an irrelevant antibody-drug conjugate.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each ADC by plotting cell viability against the logarithm of the ADC concentration.
Protocol 4: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG linker lengths.
Materials:
-
Bioconjugates with varying PEG linker lengths
-
Animal model (e.g., mice or rats)
-
ELISA or other suitable analytical method to quantify the bioconjugate in plasma
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the bioconjugates to cohorts of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr).
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.
References
A Comparative Guide to the Stability of Amide Bonds Formed by DBCO-PEG1-NHS Ester
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of novel therapeutics and research reagents. The N-hydroxysuccinimide (NHS) ester reaction with primary amines to form an amide bond is a cornerstone of bioconjugation, prized for its efficiency and the robustness of the resulting linkage. This guide provides an objective comparison of the stability of the amide bond formed by DBCO-PEG1-NHS ester against other common bioconjugation chemistries, supported by experimental data and detailed methodologies.
Dibenzocyclooctyne (DBCO) functionalized linkers are integral to copper-free click chemistry, enabling specific and efficient conjugation to azide-modified molecules. The inclusion of a short PEG1 spacer is intended to enhance solubility and minimize steric hindrance. When combined with an NHS ester, this heterobifunctional linker allows for the creation of conjugates with a highly stable amide bond.
Comparative Stability of Bioconjugation Linkers
The stability of the linkage between a biomolecule and a payload is paramount for its performance. The following table summarizes available data on the stability of different linker chemistries. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions.[1] |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[1][2][3] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | Bicyclononyne (BCN) is generally more stable to thiols like glutathione (GSH) compared to DBCO. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with thiols present in serum, such as albumin and glutathione. |
Experimental Protocols
To assess the stability of the amide bond and other bioconjugate linkages, a plasma stability assay is a crucial in vitro experiment that simulates physiological conditions.
Protocol: Assessing Bioconjugate Stability in Plasma via HPLC
Objective: To determine the in vitro stability of a bioconjugate by quantifying the amount of intact conjugate over time in a plasma matrix.
Materials:
-
Bioconjugate of interest (e.g., DBCO-PEG1-amide linked protein)
-
Human or mouse plasma (or serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Incubator at 37°C
-
Microcentrifuge
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into pre-warmed (37°C) plasma to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation:
-
To precipitate plasma proteins, add three volumes of cold acetonitrile to the plasma sample aliquots.
-
Vortex the samples and incubate on ice to facilitate precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC.
-
Monitor the elution profile at a wavelength appropriate for the bioconjugate.
-
The peak corresponding to the intact bioconjugate is identified and its area is quantified.
-
-
Data Analysis:
-
The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.
-
The half-life (t½) of the conjugate in plasma can be determined by plotting the percentage of intact conjugate against time.
-
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reaction of this compound and the experimental workflow for assessing stability.
References
Navigating the Maze of Bioconjugation: A Comparative Guide to Branched vs. Linear PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic. Among the most widely used linkers are polyethylene glycol (PEG) chains, which offer improved solubility and reduced immunogenicity. This guide provides an objective comparison of branched versus linear PEG linkers, supported by experimental data, to facilitate an informed selection process for your specific bioconjugation needs.
The architecture of a PEG linker, whether a straightforward linear chain or a more complex branched structure, plays a pivotal role in the ultimate performance of a bioconjugate. Linear PEGs offer simplicity and predictability, while branched PEGs can provide enhanced stability and higher drug-loading capacity. The optimal choice is contingent on the specific application, the nature of the biomolecule and the conjugated payload, and the desired therapeutic outcome.
At a Glance: Key Differences and Performance Metrics
To provide a clear overview, the following tables summarize key quantitative data comparing the properties and performance of biomolecules conjugated with linear and branched PEG linkers.
| Parameter | Linear PEG | Branched PEG | Key Considerations |
| Structure | Single, straight polymer chain | Multiple polymer chains radiating from a central core | Branched structures offer a larger hydrodynamic volume for the same molecular weight. |
| Drug-to-Antibody Ratio (DAR) | Typically lower | Can achieve higher DAR | Branched linkers provide more attachment points for drug molecules.[1][2] |
| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight | A larger hydrodynamic radius can reduce renal clearance and prolong circulation half-life.[3][4][5] |
| Steric Hindrance | Lower | Higher | Increased steric hindrance from branched PEGs may sometimes impact the binding affinity of the biomolecule. |
| In Vivo Half-Life | Generally shorter | Often longer | The larger size of branched PEG conjugates contributes to extended circulation times. |
| Stability | Generally stable | Can offer enhanced stability against enzymatic degradation | The three-dimensional structure of branched PEGs can provide better protection for the conjugated molecule. |
Quantitative Data Comparison
The following tables present a more detailed look at the quantitative differences observed in experimental settings.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. |
Table 2: In Vivo Half-Life of TNF Nanobody-PEG Conjugates
| Linker Type | PEG Molecular Weight (kDa) | Half-Life (hours) in Mice |
| Linear | 40 | ~20 |
| Branched (2x20 kDa) | 40 | ~35 |
| Branched (4x10 kDa) | 40 | ~45 |
| This table summarizes the pharmacokinetic profiles of different TNF Nanobody-PEG conjugates, demonstrating the superior in vivo exposure of branched PEG conjugates. |
Visualizing the Structural and Workflow Differences
To better understand the concepts discussed, the following diagrams created using Graphviz illustrate the structural differences between linear and branched PEG linkers and a typical experimental workflow for comparing their efficacy in the context of Antibody-Drug Conjugates (ADCs).
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Detailed Experimental Protocols
Reproducibility and validation are paramount in scientific research. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Synthesis of PEGylated Bioconjugates
Objective: To covalently attach linear or branched PEG linkers, activated with a functional group (e.g., NHS ester for reaction with amines or maleimide for reaction with thiols), to a biomolecule.
Materials:
-
Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Activated linear PEG linker.
-
Activated branched PEG linker.
-
Reaction buffer (pH may vary depending on the conjugation chemistry).
-
Quenching reagent (e.g., Tris or glycine for NHS ester reactions).
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).
Procedure:
-
Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the activated PEG linker in a compatible solvent (e.g., DMSO or water) immediately before use.
-
Add the PEG linker solution to the biomolecule solution at a specific molar ratio (e.g., 5:1, 10:1 linker to biomolecule).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours), with gentle mixing.
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the PEGylated bioconjugate from unreacted PEG and biomolecule using a suitable chromatography technique.
-
Collect and pool the fractions containing the purified conjugate.
-
Characterize the final product for concentration, purity, and degree of PEGylation.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To quantify the average number of drug molecules conjugated to each antibody.
Methods:
-
UV-Vis Spectroscopy: This is a straightforward method if the drug and antibody have distinct absorbance maxima. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the drug's λmax), the concentrations of both components can be calculated using the Beer-Lambert law, and the DAR can be determined.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different DARs will elute at different times. The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for the direct determination of the number of conjugated drug molecules.
In Vitro Stability Assay
Objective: To assess the stability of the linker and the overall conjugate in a biologically relevant matrix, such as plasma.
Procedure:
-
Incubate the purified ADC (with either a linear or branched PEG linker) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples to determine the amount of intact ADC and the release of the free drug. This can be done using methods like ELISA to measure the concentration of conjugated antibody and LC-MS to quantify the free drug.
-
Compare the stability profiles of the ADCs with linear and branched PEG linkers by plotting the percentage of intact ADC over time.
Conclusion
The decision between linear and branched PEG linkers is a nuanced one, with each architecture offering distinct advantages. Branched PEG linkers often lead to bioconjugates with longer in vivo half-lives and the potential for higher drug loading, which can be particularly advantageous for antibody-drug conjugates. However, the increased steric hindrance of branched structures can sometimes negatively affect the biological activity of the conjugated molecule. Linear PEG linkers, with their simpler structure, may offer more predictable behavior and less steric interference.
Ultimately, the optimal choice is highly dependent on the specific therapeutic application, the properties of the biomolecule and the payload, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a foundational framework to aid researchers in making a well-informed decision for their bioconjugation strategies.
References
- 1. adcreview.com [adcreview.com]
- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of ADCs Synthesized with DBCO-PEG1-NHS Ester
For researchers, scientists, and drug development professionals, the selection of a linker and conjugation strategy is a critical step in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of ADCs synthesized using a DBCO-PEG1-NHS ester, a component of modern copper-free click chemistry, against ADCs created with traditional maleimide-based linkers. This comparison is supported by experimental data and detailed protocols for key characterization assays.
The this compound is a heterobifunctional linker that facilitates a two-step conjugation process. First, the NHS ester reacts with primary amines, such as those on lysine residues of an antibody, to form a stable amide bond. The dibenzocyclooctyne (DBCO) group is then available to react with an azide-functionalized payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" approach is bioorthogonal and avoids the need for a potentially cytotoxic copper catalyst.[1] The short polyethylene glycol (PEG1) spacer can enhance the hydrophilicity of the ADC, potentially improving its pharmacokinetic profile and reducing aggregation.[2][3]
In contrast, traditional methods often employ maleimide-based linkers that react with free thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds. This approach can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and conjugation sites.[1] Furthermore, the stability of the resulting thioether bond can be a concern, with the potential for a retro-Michael reaction leading to premature drug release.[]
Performance Comparison: this compound vs. Maleimide Linker
The choice of linker technology significantly impacts the physicochemical properties, stability, and in vitro efficacy of an ADC. The following tables summarize representative data comparing ADCs synthesized using a DBCO-PEG-NHS ester linker (ADC-DBCO) with those synthesized using a conventional maleimide-based linker (ADC-Maleimide).
Note: The data presented is a representative compilation from various studies on ADCs with similar linker technologies. While DBCO-PEG1-NHS is specified, the comparative data is largely representative of the DBCO-NHS ester chemistry in general.
Table 1: Physicochemical and Stability Comparison
| Parameter | ADC-DBCO (Site-Specific) | ADC-Maleimide (Stochastic) | Rationale |
| Conjugation Method | Copper-Free Click Chemistry (SPAAC) | Thiol-Maleimide Ligation | DBCO-azide reaction is highly specific and bioorthogonal, allowing for precise control over conjugation sites. Maleimide chemistry targets available thiols, which can lead to a mixture of products. |
| Homogeneity (DAR Distribution) | High (Predominantly a single DAR species) | Low (Mixture of DAR 0, 2, 4, 6, 8) | Site-specific conjugation leads to a more uniform product. |
| Average DAR | Controlled (e.g., 2.0) | Variable (e.g., 3.5-4.0) | The stoichiometry of the click chemistry reaction can be precisely controlled. |
| Plasma Stability (% Intact ADC after 7 days) | >95% | ~85% | The triazole linkage formed in click chemistry is highly stable, while the thioether bond in maleimide conjugates can be susceptible to retro-Michael addition. |
Table 2: In Vitro Cytotoxicity Comparison
| Cell Line | Antigen Expression | ADC-DBCO IC50 (nM) | ADC-Maleimide IC50 (nM) |
| BT-474 | High | 0.5 | 0.8 |
| SK-BR-3 | High | 0.7 | 1.1 |
| MCF-7 | Low | >100 | >100 |
The slightly lower IC50 values for the ADC-DBCO may be attributed to its higher stability and homogeneity, ensuring a more consistent delivery of the cytotoxic payload to the target cells.
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Protocol 1: ADC Synthesis via this compound and Copper-Free Click Chemistry
This protocol outlines the two-stage process for synthesizing an ADC using a this compound.
Stage 1: Antibody Modification with this compound
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.
-
This compound Preparation: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO to a concentration of 10 mM immediately before use.
-
Reaction: Add a 5-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
-
Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC).
Stage 2: Payload Conjugation via SPAAC
-
Payload Preparation: The cytotoxic payload should be functionalized with an azide group.
-
Conjugation: Add the azide-modified payload to the purified DBCO-functionalized antibody at a 1.5 to 5-fold molar excess.
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.
-
Purification: Purify the final ADC from unconjugated payload and antibody fragments using SEC or Hydrophobic Interaction Chromatography (HIC).
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.
-
Instrumentation: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-30 min: 100% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 1, DAR 2, etc.). The average DAR is calculated by the weighted average of the peak areas.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Visualizing the Process and Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the ADC synthesis workflow and a comparative overview of the linker technologies.
References
Navigating the In Vivo Maze: A Comparative Guide to the Stability of DBCO-Linked Conjugates
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the bench to a potential therapeutic is fraught with challenges, paramount among them being its stability in a complex biological environment. The success of targeted therapies, particularly antibody-drug conjugates (ADCs), hinges on the integrity of the linker connecting the targeting moiety to the payload. This guide provides an objective comparison of the in vivo stability of dibenzocyclooctyne (DBCO)-linked conjugates, a cornerstone of copper-free click chemistry, with other common bioconjugation alternatives, supported by experimental data and detailed protocols.
The triazole linkage formed through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide is generally lauded for its high stability. However, a nuanced understanding of its performance in vivo, relative to other chemistries, is crucial for making informed decisions in drug development. Factors such as the chemical nature of the linker, its susceptibility to enzymatic or chemical cleavage, and the physicochemical properties it imparts to the conjugate all play a role in determining the ultimate fate and efficacy of the therapeutic.
At a Glance: Comparative Stability of Bioconjugation Linkers
The choice of conjugation chemistry significantly impacts the in vivo stability and pharmacokinetic profile of bioconjugates. While the DBCO-azide linkage is known for its robustness, other chemistries present varying stability profiles. The following table summarizes the stability of different linkers, providing a comparative overview for researchers.
| Linker Chemistry | Reactive Partners | In Vitro Plasma/Serum Stability | Key In Vivo Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | >95% intact conjugate after 7 days in plasma. | The triazole bond is highly stable. However, the hydrophobicity of the DBCO group can potentially lead to faster clearance and aggregation. |
| BCN-Azide (SPAAC) | BCN + Azide | Generally more stable to thiols like GSH compared to DBCO. | BCN is less hydrophobic than DBCO, which may lead to a more favorable pharmacokinetic profile. However, it exhibits lower stability in certain intracellular conditions. |
| Maleimide-Thiol | Maleimide + Thiol | ~85% intact conjugate after 7 days in plasma. Susceptible to retro-Michael reaction and exchange with serum thiols. | Can undergo deconjugation in vivo, leading to premature payload release. N-aryl maleimides show improved stability over N-alkyl maleimides.[1][2] |
| Disulfide | Thiol + Thiol | Prone to rapid cleavage in reducing environments like plasma. | Designed to be cleaved in the reducing environment of the cell, but can also be prematurely cleaved in circulation. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions, offering high in vivo stability. |
Experimental Deep Dive: Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo stability is critical. While traditional in vitro plasma stability assays provide initial insights, recent evidence suggests that whole blood assays offer a better correlation with in vivo outcomes.[3][4][5]
Protocol 1: In Vitro Whole Blood Stability Assay
This protocol outlines a method for determining the stability of a bioconjugate in whole blood, which more closely mimics the in vivo environment than plasma.
Materials:
-
Bioconjugate of interest (e.g., DBCO-linked ADC)
-
Freshly collected whole blood from the relevant species (e.g., mouse, rat, human) containing an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoprecipitation reagents (e.g., Protein A/G magnetic beads)
-
Wash buffers
-
Elution buffer
-
LC-MS system for analysis
Procedure:
-
Incubation: Dilute the bioconjugate into fresh whole blood to a final concentration of 100 µg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each sample. Note that whole blood samples may begin to clot after 48 hours.
-
Immunoprecipitation: Add immunoprecipitation beads to the whole blood aliquots to capture the antibody-drug conjugate.
-
Washing: Wash the beads with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the intact bioconjugate from the beads using an appropriate elution buffer.
-
LC-MS Analysis: Analyze the eluted samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the time zero sample.
Protocol 2: In Vivo Stability Assessment in a Murine Model
This protocol provides a general framework for evaluating the in vivo stability of a bioconjugate in a mouse model.
Materials:
-
Bioconjugate of interest
-
Appropriate mouse strain
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge for plasma separation
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dosing: Administer the bioconjugate to a cohort of mice via intravenous (IV) injection at a predetermined dose.
-
Blood Sampling: At various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr), collect blood samples from a subset of mice.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Quantification of Intact Conjugate: Analyze the plasma samples to determine the concentration of the intact bioconjugate over time. This can be achieved using methods such as:
-
ELISA: An enzyme-linked immunosorbent assay can be designed to specifically capture the antibody and detect the payload, thus quantifying the intact conjugate.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry can be used to measure the average DAR in the plasma at different time points.
-
-
Pharmacokinetic Analysis: Plot the concentration of the intact conjugate versus time and determine key pharmacokinetic parameters such as half-life (t½) and clearance.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative stability of different linkers, the following diagrams are provided.
The Hydrophobicity Factor of DBCO
A key consideration for the in vivo performance of DBCO-linked conjugates is the inherent hydrophobicity of the DBCO moiety. Increased hydrophobicity of an ADC can lead to accelerated clearance from circulation and an increased propensity for aggregation. This is a critical parameter to evaluate, as rapid clearance can significantly reduce the therapeutic window of a drug.
In comparison, bicyclo[6.1.0]nonyne (BCN), another strained alkyne used in copper-free click chemistry, is less hydrophobic than DBCO. This property may translate to a more favorable pharmacokinetic profile for BCN-linked conjugates in certain applications. However, DBCO generally exhibits faster reaction kinetics with azides compared to BCN. Therefore, the choice between DBCO and BCN involves a trade-off between reaction speed and the potential impact of hydrophobicity on in vivo behavior.
Conclusion
The in vivo stability of a bioconjugate is a multi-faceted issue with the choice of linker chemistry playing a pivotal role. DBCO-linked conjugates, formed via the robust SPAAC reaction, offer excellent stability, with the triazole linkage being highly resistant to degradation in biological systems. However, researchers must consider the potential impact of DBCO's hydrophobicity on the pharmacokinetic properties of the resulting conjugate.
For applications where high stability is paramount, the DBCO-azide linkage remains a superior choice over more labile chemistries like maleimide-thiol and disulfide linkages. When comparing within the family of strained alkynes, the decision between DBCO and the less hydrophobic BCN should be guided by the specific requirements of the application, balancing the need for rapid conjugation kinetics with the desire for an optimal in vivo half-life. The experimental protocols provided in this guide offer a robust framework for empirically determining the most suitable conjugation strategy for your therapeutic candidate.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Comparison: DBCO-PEG1-NHS Ester vs. Other Amine-Reactive Reagents in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. The choice of an amine-reactive reagent is a critical decision that dictates the outcome of bioconjugation, influencing everything from reaction efficiency to the stability and functionality of the final conjugate. This guide provides an objective comparison of DBCO-PEG1-NHS ester with other common amine-reactive reagents, supported by experimental data and detailed methodologies to inform your selection process.
This compound is a heterobifunctional crosslinker that combines two powerful functionalities: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][2][3] This dual reactivity offers a versatile platform for a two-step bioconjugation strategy. However, a plethora of other amine-reactive reagents exist, each with its own set of advantages and disadvantages. This guide will focus on comparing this compound to traditional NHS esters, sulfo-NHS esters, and isothiocyanates.
Performance Comparison of Amine-Reactive Reagents
The selection of an appropriate amine-reactive reagent is contingent on several factors, including the desired reaction kinetics, the stability of the resulting bond, the solubility of the reagent, and the specific downstream application. The following table summarizes key quantitative and qualitative performance indicators for this compound and its alternatives.
| Feature | This compound | Standard NHS Ester (e.g., Biotin-NHS) | Sulfo-NHS Ester (e.g., Sulfo-NHS-LC-Biotin) | Isothiocyanate (e.g., FITC) |
| Reactive Group | N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide Ester with sulfonate group | Isothiocyanate (-N=C=S) |
| Target Residue | Primary amines (e.g., Lysine, N-terminus)[3] | Primary amines (e.g., Lysine, N-terminus)[4] | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Resulting Linkage | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond | Stable Thiourea Bond |
| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 | 9.0 - 9.5 |
| Reaction Time | 30 - 120 min | 30 - 120 min | 30 - 120 min | 2 - 12 hours |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Often requires organic solvents (e.g., DMSO, DMF) | Water-soluble | Often requires organic solvents (e.g., DMSO, DMF) |
| Key Advantage | Enables two-step, bioorthogonal "click" chemistry | Well-established, wide variety of labels available | High water solubility, ideal for cell surface labeling | Forms a very stable thiourea linkage |
| Considerations | Two-step reaction for final conjugate; DBCO group has finite stability | Hydrolysis in aqueous solutions; potential for protein precipitation with hydrophobic labels | Generally more stable in aqueous solution than standard NHS esters but still susceptible to hydrolysis | Slower reaction rate; requires higher pH which can be detrimental to some proteins |
| Linkage Stability | Amide bond is highly stable | Amide bond is highly stable | Amide bond is highly stable | Thiourea bond is highly stable |
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters (including this compound)
This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or other NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive label.
-
Quenching the Reaction: Add the quenching solution to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts using a desalting or gel filtration column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.
Protocol for Copper-Free Click Chemistry with DBCO-Labeled Protein
This protocol describes the second step of a two-step conjugation using a DBCO-labeled protein.
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 1.5 to 5-fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the unreacted azide-containing molecule.
-
Analysis: Characterize the final conjugate to confirm successful ligation.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Two-step bioconjugation using this compound.
Caption: General workflow for labeling proteins with NHS esters.
Caption: A guide for selecting the appropriate amine-reactive reagent.
Conclusion
This compound stands out as a versatile tool for researchers who require a two-step, bioorthogonal conjugation strategy. The ability to first label a protein with a DBCO handle and then attach a second molecule of interest via copper-free click chemistry provides a high degree of flexibility and specificity. While standard and sulfo-NHS esters offer simpler, one-step labeling procedures, they lack this bioorthogonal capability. Isothiocyanates, though forming a highly stable linkage, require more stringent reaction conditions that may not be suitable for all proteins.
Ultimately, the choice of amine-reactive reagent will depend on the specific experimental goals. For straightforward labeling, traditional NHS esters remain a robust choice. For applications requiring high water solubility and cell-surface labeling, sulfo-NHS esters are advantageous. However, for complex, multi-step bioconjugation strategies, particularly in the context of drug development and advanced diagnostics, the unique features of this compound offer a powerful and elegant solution.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 3. covalx.com [covalx.com]
- 4. Kinetics of amine modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Assays for Validating DBCO-Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO), has revolutionized the site-specific modification of proteins. This powerful tool enables the precise attachment of a wide array of molecules, including drugs, imaging agents, and other proteins, to a target protein. However, the successful conjugation of a DBCO moiety is only the first step. It is critically important to validate that the biological function of the protein is retained, or appropriately altered, post-conjugation. This guide provides an objective comparison of key functional assays to validate the activity of DBCO-conjugated proteins, supported by experimental data and detailed protocols.
The Importance of Functional Validation
The addition of a DBCO group and the subsequent conjugated molecule, even with site-specific placement, can potentially impact a protein's structure and function. The hydrophobicity of the DBCO group may lead to aggregation, while the conjugated payload could sterically hinder binding sites or alter the protein's overall conformation.[1] Therefore, a thorough functional validation is essential to ensure the efficacy and safety of the resulting bioconjugate, especially for therapeutic applications such as antibody-drug conjugates (ADCs). The validation process typically involves a multi-faceted approach, starting with biophysical characterization to confirm successful conjugation and moving to a suite of functional assays to assess biological activity.[2]
Comparison of Functional Assays
The choice of functional assay depends on the protein of interest and its intended application. Below is a comparison of common assays used to validate the function of DBCO-conjugated proteins.
| Assay Type | Protein Type | Principle | Key Readouts | Unconjugated Control | Alternative Conjugation Control |
| Antigen Binding Assays | |||||
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibodies, Cytokines, Growth Factors | Measures the binding of the conjugated protein to its immobilized target antigen or receptor. | Binding affinity (EC50), Specificity | Essential to establish baseline binding. | Comparison with maleimide or NHS-ester conjugated protein provides data on the impact of the conjugation chemistry. |
| Surface Plasmon Resonance (SPR) | Any binding protein | Real-time, label-free analysis of the binding kinetics between the conjugated protein (analyte) and its immobilized binding partner (ligand). | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Critical for quantifying any change in binding kinetics. | Allows for direct comparison of how different linkers affect binding kinetics. |
| Flow Cytometry | Antibodies, Cell-binding proteins | Measures the binding of a fluorescently labeled DBCO-conjugated protein to its target on the surface of cells. | Percentage of positive cells, Mean Fluorescence Intensity (MFI) | Determines the baseline binding to the target cells. | Useful to assess if the conjugation method influences cell surface binding. |
| Cell-Based Functional Assays | |||||
| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | Antibody-Drug Conjugates (ADCs) | Measures the ability of the ADC to kill target cells, typically cancer cells expressing the target antigen. | Half-maximal inhibitory concentration (IC50) | Unconjugated antibody and free drug are used as controls to demonstrate targeted cytotoxicity. | Comparison of IC50 values with ADCs prepared using other linkers (e.g., maleimide) is crucial for lead optimization.[3][4][5] |
| Complement-Dependent Cytotoxicity (CDC) Assay | Therapeutic Antibodies | Measures the ability of the antibody to induce cell lysis via the complement cascade. | Percentage of cell lysis | Establishes the inherent CDC activity of the unconjugated antibody. | Important to assess if the conjugation chemistry interferes with Fc-mediated effector functions. |
| Fc Receptor Binding Assay | Therapeutic Antibodies | Measures the binding of the antibody's Fc region to Fc receptors on immune cells, which is crucial for effector functions like ADCC. | Binding affinity (KD) to various FcγRs | Defines the baseline Fc receptor binding profile of the antibody. | Helps to understand the impact of the conjugation chemistry on immune cell engagement. |
| In Vivo Assays | |||||
| Xenograft Tumor Models | Antibody-Drug Conjugates, Cytokines | Human tumor cells are implanted in immunocompromised mice, and the effect of the DBCO-conjugated therapeutic on tumor growth is monitored. | Tumor growth inhibition, Survival rate | Unconjugated protein and vehicle are used as negative controls. | Comparison with a differently conjugated therapeutic can reveal differences in in vivo efficacy and pharmacokinetics. |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Binding
This protocol describes a standard indirect ELISA to assess the binding of a DBCO-conjugated antibody to its target antigen.
Materials:
-
96-well high-binding microplate
-
Target antigen
-
DBCO-conjugated antibody and unconjugated control antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (specific for the primary antibody's species)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of the 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS or carbonate-bicarbonate buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the DBCO-conjugated antibody and the unconjugated control antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 value for both the conjugated and unconjugated antibodies.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to evaluate the cytotoxic potential of a DBCO-conjugated ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plate
-
DBCO-conjugated ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the DBCO-conjugated ADC, unconjugated antibody, and free drug in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value for the ADC.
Mandatory Visualizations
Caption: Experimental workflow for DBCO conjugation and functional validation.
Caption: Signaling pathway of a DBCO-conjugated antibody-drug conjugate (ADC).
Conclusion
The validation of DBCO-conjugated proteins is a multifaceted process that requires careful consideration of the protein's intended function. A combination of biophysical and functional assays is essential to ensure that the conjugation process has not adversely affected the protein's activity. By comparing the performance of the conjugated protein to its unconjugated counterpart and potentially to proteins conjugated via alternative methods, researchers can gain a comprehensive understanding of the impact of DBCO conjugation. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for scientists and drug developers working with this powerful bioconjugation technology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Impact of the DBCO-PEG1-NHS Ester Linker on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a chemical linker is a critical decision that can significantly influence the functional integrity of the modified protein. The DBCO-PEG1-NHS ester linker has emerged as a popular reagent due to its facilitation of a bioorthogonal, copper-free click chemistry reaction. This guide provides an objective comparison of the this compound linker with alternative protein modification strategies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation methodology.
The this compound is a heterobifunctional linker composed of three key components: a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines, such as the side chains of lysine residues on a protein, to form a stable amide bond.[1][2] The DBCO group then allows for a highly specific and efficient copper-free click reaction with azide-functionalized molecules in a process known as strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] This two-step approach enables the precise attachment of a wide range of payloads, including fluorescent dyes, small molecules, and other proteins.
The Influence of the PEG Spacer
The inclusion of a PEG spacer, even a short one like the single ethylene glycol unit in this compound, can offer several advantages. PEGylation is known to enhance the hydrophilicity of the resulting bioconjugate, which can improve solubility and reduce aggregation.[5] Furthermore, the PEG moiety can create a hydrophilic cloud that may shield the protein from proteolytic degradation and can reduce its immunogenicity. However, the length of the PEG chain is a crucial factor, with longer chains generally providing more pronounced effects in terms of solubility and reduced immunogenicity, but also potentially leading to steric hindrance that could interfere with protein function. The very short PEG1 spacer in the titular linker offers a minimal increase in hydrophilicity while adding little steric bulk, which can be advantageous when preserving the native function of the protein is paramount.
Comparison with Alternative Linkers
The selection of a linker should be guided by the specific application and the properties of the protein and payload. Here, we compare the this compound with other common linkers.
DBCO-PEGn-NHS Esters (n > 1)
Linkers with longer PEG chains (e.g., PEG4, PEG8, PEG12) are readily available and offer increased hydrophilicity and potentially greater reduction in immunogenicity compared to the PEG1 variant. However, the increased length can also lead to a decrease in the in vitro cytotoxicity of antibody-drug conjugates (ADCs) due to steric hindrance affecting payload delivery or target binding.
DBCO-NHS Ester (No PEG Spacer)
The direct conjugation of DBCO-NHS ester without a PEG spacer results in the most rigid and shortest linkage. This can be advantageous in applications where precise distance control is critical. However, the absence of the hydrophilic PEG unit may lead to a higher propensity for aggregation, especially when conjugating hydrophobic payloads.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a widely used heterobifunctional linker that connects primary amines to sulfhydryl groups (cysteines). While effective, this approach is not bioorthogonal and can be prone to off-target reactions in complex biological systems. The resulting thioether bond is generally stable, but the overall process is less specific than the click chemistry approach.
Data Summary
The following table summarizes the key characteristics of these linkers.
| Feature | This compound | DBCO-PEGn-NHS Ester (n>1) | DBCO-NHS Ester (No PEG) | SMCC |
| Reaction Chemistry | Amine-reactive (NHS ester) + Copper-free Click Chemistry (DBCO) | Amine-reactive (NHS ester) + Copper-free Click Chemistry (DBCO) | Amine-reactive (NHS ester) + Copper-free Click Chemistry (DBCO) | Amine-reactive (NHS ester) + Thiol-reactive (Maleimide) |
| Specificity | High (Bioorthogonal) | High (Bioorthogonal) | High (Bioorthogonal) | Moderate |
| Hydrophilicity | Moderate | High | Low | Low |
| Potential for Steric Hindrance | Low | Moderate to High | Very Low | Low |
| Potential for Aggregation | Low | Very Low | Moderate to High | Moderate to High |
| Preservation of Protein Function | Generally Good | Potentially reduced due to steric hindrance with longer PEG chains | Good, but aggregation can be an issue | Variable, depends on location of cysteines and lysines |
Experimental Protocols
To assess the impact of the this compound linker on protein function, a series of experiments should be conducted to compare the conjugated protein to its unconjugated counterpart and to proteins modified with alternative linkers.
General Protein Conjugation with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the protein solution to a concentration of 1-5 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
-
The DBCO-labeled protein is now ready for the copper-free click reaction with an azide-modified molecule.
Assessment of Protein Function
The choice of functional assay will depend on the protein being studied.
An enzyme kinetics assay should be performed to determine the Michaelis-Menten constants (Km and Vmax) of the conjugated and unconjugated enzyme.
Protocol: General Enzyme Activity Assay
-
Prepare a series of substrate concentrations in the appropriate assay buffer.
-
Add a fixed concentration of the unconjugated enzyme and the conjugated enzyme to separate reaction wells.
-
Initiate the reaction and measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction velocities for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) can be used to determine the binding affinity of the conjugated antibody to its antigen.
Protocol: Indirect ELISA for Antibody Binding
-
Coat a microtiter plate with the target antigen and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add serial dilutions of the unconjugated and conjugated antibodies to the wells and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate.
-
Measure the absorbance and plot the values against the antibody concentration to determine the half-maximal effective concentration (EC50) as a measure of binding affinity.
Assessment of Protein Stability
Differential scanning calorimetry (DSC) or a thermal shift assay can be used to assess the thermal stability of the conjugated protein. Aggregation can be quantified using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
Visualizing the Workflow and Concepts
Caption: Workflow for protein conjugation using this compound.
Caption: Comparison of key linker characteristics.
Conclusion
The this compound linker offers a compelling balance of high specificity, ease of use, and minimal steric hindrance, making it an excellent choice for bioconjugation when preserving protein function is a primary concern. The short PEG spacer provides a modest increase in hydrophilicity that can help mitigate aggregation without significantly altering the protein's native structure and activity. However, for applications where maximizing solubility and reducing immunogenicity are the top priorities, linkers with longer PEG chains may be more suitable, albeit with a potential trade-off in bioactivity. The ultimate choice of linker should be based on a thorough evaluation of the specific experimental goals and empirical testing to determine the optimal balance of properties for the desired bioconjugate.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-PEG1-NHS Ester
Essential safety protocols and operational guidance for the handling and disposal of DBCO-PEG1-NHS ester are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals, focusing on personal protective equipment, step-by-step handling instructions, and proper waste disposal.
This compound is a valuable tool in bioconjugation and drug development, utilized for its ability to participate in copper-free click chemistry and react with primary amines. While specific hazard information can vary between suppliers, it is crucial to handle this compound with care. A conservative approach, treating it as potentially hazardous, is recommended to minimize risk.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation. The following table summarizes the required PPE.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter should be used. |
| In-Solution Handling | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work should be conducted in a certified chemical fume hood. |
| Heating or Reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile) | Flame-resistant laboratory coat | All operations must be performed in a certified chemical fume hood. |
Operational Workflow: From Receipt to Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
